Lactat-CY5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H44ClN3O4 |
|---|---|
Peso molecular |
606.2 g/mol |
Nombre IUPAC |
(2S)-3-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]-2-hydroxypropanoic acid chloride |
InChI |
InChI=1S/C35H43N3O4.ClH/c1-34(2)25-16-11-13-18-27(25)37(5)30(34)20-8-6-9-21-31-35(3,4)26-17-12-14-19-28(26)38(31)23-15-7-10-22-32(40)36-24-29(39)33(41)42;/h6,8-9,11-14,16-21,29,39H,7,10,15,22-24H2,1-5H3,(H-,36,40,41,42);1H/t29-;/m0./s1 |
Clave InChI |
PLRINAXXLHBCCJ-JMAPEOGHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Lactat-CY5: A Technical Guide for Cellular Lactate Dynamics and Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactate (B86563), once relegated to the status of a metabolic waste product, is now recognized as a critical pleiotropic signaling molecule and a key energetic substrate in cellular and systemic physiology.[1][2][3] Understanding the dynamics of lactate transport and its downstream signaling pathways is paramount in fields ranging from oncology and immunology to neuroscience and metabolic disorders. Lactat-CY5 is a fluorescently labeled analog of lactate, designed to empower researchers to visualize and quantify lactate uptake and localization in living cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its application, and the signaling pathways it can help elucidate.
Introduction to this compound
This compound is a chemical probe consisting of a lactate molecule covalently linked to a Cyanine5 (Cy5) fluorophore.[4][5] This conjugation allows for the direct visualization of lactate trafficking across the cell membrane and its subsequent distribution within the cell. The Cy5 dye is a bright, far-red fluorescent dye, which is advantageous for cellular imaging due to the low autofluorescence of biological specimens in this region of the spectrum.
The fundamental principle behind this compound is its function as a tracer. By introducing this compound to cell cultures or tissues, researchers can monitor its movement, providing insights into the activity of lactate transporters and the metabolic state of the cells.
Core Principles and Mechanism of Action
The utility of this compound as a research tool is predicated on the biological functions of lactate and the photophysical properties of the Cy5 dye.
Biological Basis: The Lactate Shuttle and Signaling
Lactate is transported across cellular membranes by a family of monocarboxylate transporters (MCTs). This transport is a cornerstone of the "lactate shuttle" hypothesis, where lactate produced by glycolytic cells can be taken up and utilized as an oxidative fuel by other cells. Beyond its role in metabolism, extracellular lactate acts as a signaling molecule by activating the G-protein coupled receptor 81 (GPR81), also known as HCA1. Activation of GPR81 can lead to various downstream effects, including the inhibition of lipolysis and modulation of inflammatory responses.
This compound is designed to be a substrate for MCTs, allowing its entry into the cell to be a proxy for the uptake of unlabeled lactate. Once inside the cell, its accumulation can be visualized and quantified.
Photophysical Properties of Cy5
The Cy5 fluorophore provides the means of detection for this compound. Its spectral characteristics are well-suited for biological imaging.
| Property | Value |
| Excitation Maximum | ~649 nm |
| Emission Maximum | ~666 nm |
| Laser Line Compatibility | 633 nm or 647 nm |
| Key Advantage | Low cellular autofluorescence in the far-red spectrum |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
In Vitro Cellular Uptake Assay via Fluorescence Microscopy
This protocol describes the visualization and semi-quantitative analysis of this compound uptake in adherent cell cultures.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Hoechst 33342 or DAPI solution
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI/Hoechst
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in cell culture medium. The optimal concentration should be determined empirically but can range from 1 µM to 50 µM.
-
Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells and incubate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes).
-
Washing: After incubation, aspirate the this compound solution and wash the cells three times with cold PBS to remove extracellular probe.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells twice with PBS and then incubate with a Hoechst 33342 or DAPI solution for 10 minutes to stain the nuclei.
-
Imaging: Wash the cells twice with PBS and mount the coverslips or image the dishes using a fluorescence microscope. Acquire images in the Cy5 and DAPI channels.
Data Analysis: Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity per cell can be calculated to provide a semi-quantitative measure of this compound uptake.
Quantitative Analysis of this compound Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of this compound uptake in a cell population.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA or other cell dissociation solution (for adherent cells)
-
FACS tubes
-
Flow cytometer with a 633 nm or 647 nm laser
Procedure:
-
Cell Preparation: Culture cells in suspension or detach adherent cells using trypsin-EDTA. Wash the cells with PBS and resuspend in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubation: Add this compound to the cell suspension at the desired final concentration. Incubate at 37°C for the desired time period. Include a negative control of untreated cells.
-
Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash three times with cold PBS to remove extracellular this compound.
-
Resuspension: Resuspend the cell pellet in FACS buffer (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the cells on a flow cytometer, detecting the Cy5 fluorescence in the appropriate channel (e.g., APC or Cy5 channel).
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the cell population is a quantitative measure of this compound uptake.
Data Presentation
Quantitative data from this compound experiments should be presented in a clear and structured format.
Table 1: Example of Quantitative Uptake Data from Flow Cytometry
| Cell Line | Condition | This compound Conc. (µM) | Incubation Time (min) | Geometric Mean Fluorescence Intensity (gMFI) |
| MCF-7 | Control | 10 | 30 | 15,234 ± 876 |
| MCF-7 | MCT1 Inhibitor | 10 | 30 | 4,567 ± 345 |
| MDA-MB-231 | Control | 10 | 30 | 28,987 ± 1,543 |
| MDA-MB-231 | MCT1 Inhibitor | 10 | 30 | 9,876 ± 789 |
Visualization of Pathways and Workflows
Signaling Pathway of Lactate via GPR81
The following diagram illustrates the signaling cascade initiated by lactate binding to its receptor, GPR81.
Caption: Lactate-GPR81 signaling pathway.
Experimental Workflow for this compound Uptake Analysis
The following diagram outlines the general workflow for studying cellular uptake of this compound.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a valuable tool for the investigation of lactate dynamics in living cells. By providing a fluorescently traceable form of lactate, it enables researchers to probe the function of monocarboxylate transporters and gain insights into the metabolic phenotype of cells. The protocols and principles outlined in this guide offer a foundation for the successful application of this compound in a variety of research contexts, ultimately contributing to a deeper understanding of the multifaceted roles of lactate in health and disease.
References
- 1. A Selective Fluorescent l-Lactate Biosensor Based on an l-Lactate-Specific Transcription Regulator and Förster Resonance Energy Transfer [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Performance Genetically Encoded Green Fluorescent Biosensors for Intracellular l-Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of a photocaged-l-lactate for studying the biological roles of l-lactate - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principle of Lactat-CY5: A Technical Guide for Cellular Lactate Visualization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lactat-CY5, a fluorescent probe designed for the detection and localization of lactate (B86563) in living cells. The content herein details the core principles of its mechanism, offers representative experimental protocols, and presents data in a structured format to facilitate understanding and application in research and development.
Core Principle of this compound
This compound is a specialized fluorescent probe engineered for the visualization of lactate uptake and accumulation within cellular environments. Its fundamental design consists of a lactate molecule covalently conjugated to a Cyanine 5 (Cy5) fluorophore.
The core principle of this compound is that of a fluorescent tracer . It is not a biosensor that modulates its fluorescence upon binding to lactate. Instead, it functions as a mimic of native lactate, enabling it to be recognized and transported into cells by endogenous monocarboxylate transporters (MCTs). The detection and analysis are therefore based on the localization and intensity of the Cy5 fluorescence, which serves as a proxy for lactate transport and intracellular concentration. The inherent and stable fluorescence of the Cy5 dye allows for the direct visualization of these processes using standard fluorescence microscopy techniques.
The mechanism of action for this compound can be conceptualized as a multi-step process:
-
Extracellular Introduction : this compound is introduced into the extracellular medium of the cells under investigation.
-
Transporter Recognition : The lactate moiety of the probe is recognized by MCTs on the cell surface.
-
Cellular Uptake : The probe is actively transported across the cell membrane into the cytoplasm.
-
Intracellular Accumulation : The fluorescently tagged lactate accumulates within the cell, providing a visual and quantifiable signal.
-
Fluorescence Imaging : The intracellular fluorescence is detected and measured using an appropriate imaging system.
This allows researchers to qualitatively and quantitatively assess lactate transport dynamics in various cell types and under different experimental conditions.
Signaling and Experimental Workflow
The logical workflow for a typical experiment using this compound involves a series of steps from cell preparation to data analysis. This can be visualized as a clear experimental pathway.
Caption: Experimental workflow for lactate uptake assessment using this compound.
Experimental Protocols
The following are detailed, representative methodologies for key experiments utilizing this compound. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
In Vitro Lactate Uptake Assay in Cultured Cells
This protocol describes the use of this compound to measure lactate uptake in a cell line of interest.
Materials:
-
This compound probe
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates suitable for fluorescence imaging
-
Fluorescence microscope or plate reader with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm)
-
Optional: MCT inhibitors (e.g., AR-C155858, Syrosingopine) for specificity controls.
Procedure:
-
Cell Seeding : Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Cell Treatment (Optional) : If investigating the effect of a compound on lactate transport, replace the culture medium with a medium containing the test compound or an MCT inhibitor and incubate for the desired duration.
-
Probe Preparation : Prepare a working solution of this compound in a suitable buffer (e.g., PBS or serum-free medium) at the desired final concentration (typically in the low micromolar range).
-
Probe Loading : Remove the culture medium from the wells and wash the cells once with warm PBS. Add the this compound working solution to each well and incubate for a specified period (e.g., 15-60 minutes) at 37°C, protected from light.
-
Washing : After incubation, aspirate the probe solution and wash the cells three times with cold PBS to remove any extracellular this compound.
-
Imaging and Analysis : Add fresh PBS or an appropriate imaging buffer to the wells. Acquire images using a fluorescence microscope equipped with a Cy5 filter set. For quantitative analysis, measure the fluorescence intensity per cell or per well using a fluorescence plate reader.
Data Presentation
The quantitative data obtained from this compound experiments can be summarized for clear comparison. The following tables represent hypothetical data from a lactate uptake experiment.
Table 1: Quantitative Analysis of this compound Uptake
| Cell Line | Condition | This compound Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |
| Cancer Cell Line A | Control | 5 | 30 | 8500 ± 450 |
| Cancer Cell Line A | MCT Inhibitor (1 µM) | 5 | 30 | 2100 ± 200 |
| Normal Cell Line B | Control | 5 | 30 | 3200 ± 300 |
| Normal Cell Line B | MCT Inhibitor (1 µM) | 5 | 30 | 1500 ± 150 |
Table 2: Dose-Dependent Uptake of this compound
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0.1 | 1200 | 110 |
| 0.5 | 3500 | 250 |
| 1.0 | 5800 | 400 |
| 5.0 | 8600 | 550 |
| 10.0 | 9200 (saturation) | 600 |
Logical Relationships and Signaling Pathways
The use of this compound is predicated on its interaction with monocarboxylate transporters. The following diagram illustrates the logical relationship between MCT activity and the resulting fluorescence signal.
Caption: Logical pathway of this compound uptake and signal generation.
This guide provides a comprehensive framework for understanding and utilizing this compound in cellular and molecular research. As with any experimental tool, protocol optimization is key to achieving robust and reliable results.
Lactat-CY5 Fluorescence Spectrum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent properties of Lactat-CY5, a valuable tool for visualizing lactate (B86563) uptake and distribution in living cells. This compound is a conjugate of lactate and the cyanine (B1664457) dye Cy5, enabling the study of lactate metabolism and its role in various physiological and pathological processes, particularly in cancer biology. This document outlines the spectral characteristics of the Cy5 fluorophore, provides detailed experimental protocols for its use in fluorescence microscopy and flow cytometry, and explores the relevant signaling pathways in which lactate plays a critical role.
Core Spectral and Photophysical Properties
The fluorescent properties of this compound are conferred by the Cy5 dye. The following table summarizes the key quantitative data for Cy5, which serves as a reliable proxy for the this compound conjugate.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649-651 nm | [1] |
| Emission Maximum (λem) | ~666-670 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.27 | |
| Recommended Laser Lines | 633 nm, 647 nm | [1] |
| Recommended Emission Filter | 660/20 nm bandpass | [1] |
Experimental Protocols
Detailed methodologies for utilizing this compound in key experimental applications are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
I. Fluorescence Microscopy Protocol for Cellular Lactate Uptake
This protocol describes the use of this compound for visualizing lactate uptake in cultured cells using fluorescence microscopy.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with a Cy5 filter set (e.g., excitation 620/60 nm, emission 700/75 nm) and a laser line appropriate for Cy5 excitation (e.g., 633 nm or 647 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Preparation of this compound Staining Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended, but this should be optimized for your specific cell type and experimental goals.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells at 37°C for a predetermined period (e.g., 15-60 minutes) to allow for cellular uptake. The optimal incubation time will vary depending on the cell type and metabolic state.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS to remove extracellular this compound and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate Cy5 filter set and laser line.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for visualizing cellular lactate uptake using this compound and fluorescence microscopy.
II. Flow Cytometry Protocol for Quantifying Lactate Uptake
This protocol provides a method for quantifying cellular lactate uptake using this compound and flow cytometry.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest grown in suspension or detached from a culture plate
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer equipped with a laser for Cy5 excitation (e.g., 633 nm or 640 nm) and an appropriate emission detector (e.g., a 660/20 nm bandpass filter).
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
For suspension cells, collect the desired number of cells.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Centrifuge the cells and resuspend in fresh, pre-warmed culture medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Preparation of this compound Staining Solution: Prepare a 2X working solution of this compound in pre-warmed cell culture medium. The final concentration should be optimized for your cell type.
-
Cell Staining:
-
In flow cytometry tubes, mix equal volumes of the cell suspension and the 2X this compound staining solution.
-
Incubate the cells at 37°C for the optimized incubation time, protected from light.
-
-
Washing:
-
Add 1-2 mL of ice-cold PBS to each tube.
-
Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step once more.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold PBS for flow cytometry analysis.
-
Analyze the samples on the flow cytometer, detecting the Cy5 fluorescence in the appropriate channel.
-
Include unstained control cells to set the baseline fluorescence.
-
Experimental Workflow for Flow Cytometry
Caption: Workflow for quantifying cellular lactate uptake using this compound and flow cytometry.
Lactate Signaling in Cancer Metabolism
Lactate, once considered a mere waste product of glycolysis, is now recognized as a key signaling molecule and metabolic fuel, particularly in the tumor microenvironment.[2][3][4] The "Warburg effect," or aerobic glycolysis, describes the phenomenon where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[2][5][6] This metabolic reprogramming leads to the accumulation of lactate, which plays a crucial role in cancer progression, including angiogenesis, immune evasion, and metastasis.[3][4]
Lactate is transported across cell membranes by monocarboxylate transporters (MCTs).[3] Cancer cells often upregulate MCT4 to export lactate, contributing to the acidification of the tumor microenvironment.[5] This exported lactate can then be taken up by other cancer cells or stromal cells via MCT1 and utilized as a fuel source in the tricarboxylic acid (TCA) cycle, a phenomenon known as the "lactate shuttle."[2][5]
Furthermore, lactate acts as a signaling molecule by influencing various pathways. It can promote angiogenesis by stimulating endothelial cells and induce immune suppression by inhibiting the function of T cells and natural killer (NK) cells.[3][7] Lactate can also contribute to epigenetic modifications, further influencing gene expression and promoting a pro-tumorigenic environment.[2]
Lactate Signaling in the Tumor Microenvironment
Caption: Lactate shuttling and signaling in the tumor microenvironment.
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival [imrpress.com]
- 4. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
- 5. Frontiers | Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling [frontiersin.org]
- 6. Revisiting the Warburg Effect with Focus on Lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lactat-CY5: A Technical Guide to a Novel Tool for lactate Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563), once considered a metabolic waste product of glycolysis, is now recognized as a key player in cellular metabolism, signaling, and intercellular communication. Its roles in various physiological and pathological processes, including cancer metabolism, immunology, and neuroscience, have made it a significant target for research and therapeutic development. To unravel the complex dynamics of lactate, specific and sensitive tools for its detection and tracking in living systems are essential. This technical guide provides an in-depth overview of Lactat-CY5, a fluorescently labeled lactate analog, as a tool for studying lactate metabolism.
This compound is a molecule where the lactate molecule is conjugated to a Cyanine 5 (Cy5) fluorescent dye.[1] Cy5 is a bright, far-red fluorescent dye suitable for various fluorescence-based applications, including microscopy and in-vivo imaging.[2] The far-red emission of Cy5 minimizes autofluorescence from biological samples, allowing for a high signal-to-background ratio.[2]
This guide will detail the properties of this compound, provide a comprehensive protocol for its use in live-cell imaging, and offer a comparative analysis with other available fluorescent lactate sensors.
Data Presentation
While specific quantitative data for this compound is not extensively published, the table below provides the known properties of this probe and a comparison with other commonly used fluorescent lactate biosensors. This allows for an informed decision on the most suitable tool for a specific research question.
| Probe | Type | Excitation (nm) | Emission (nm) | Reported ΔF/F | Apparent Kd | Advantages | Limitations |
| This compound | Small Molecule Probe | ~647 | ~667 | Not Reported | Not Reported | Direct labeling, suitable for in-vivo imaging due to far-red fluorescence. | Potential for altered transport kinetics compared to endogenous lactate; lack of published performance data. |
| eLACCO2.1 | Genetically Encoded | ~485 | ~515 | ~8.1 in neurons | Not Reported | High sensitivity, enables extracellular lactate imaging. | Requires genetic modification of cells. |
| R-iLACCO1 | Genetically Encoded | ~578 | ~598 | ~20% increase | Not Reported | Red fluorescence for multiplexing, suitable for intracellular lactate imaging. | Requires genetic modification of cells. |
| Laconic | Genetically Encoded (FRET) | ~430 (donor) | ~526 (acceptor) | Small ratiometric change | 1 μM - 10 mM | Ratiometric imaging can correct for expression level variations. | Low fluorescence response, complex saturation kinetics.[3] |
| FiLa-Red | Genetically Encoded | Not Reported | Red | 730% | ~460 μM | Bright red fluorescence with a large dynamic range.[4] | Requires genetic modification of cells. |
| Green Lindoblum | Genetically Encoded | ~500 | ~514 | 520% | 30 μM | High fluorescence change, suitable for biochemical assays and live cell imaging. | May form puncta in mammalian cells. |
| SCOTfluor lactic acid probe 510 | Small Molecule Probe | 485 | 605 | Not Reported | Not Reported | Red fluorescent probe for in-vivo imaging. | Potential for altered transport and metabolism. |
Experimental Protocols
The following is a generalized protocol for the use of this compound in live-cell imaging to visualize lactate uptake. This protocol is based on standard procedures for using fluorescently labeled small molecules. Optimization may be required for specific cell types and experimental conditions.
Materials
-
This compound (e.g., from MedchemExpress, Cat. No. HY-D2357)
-
Cell culture medium (phenol red-free recommended to reduce background fluorescence)
-
Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[2]
-
Live-cell imaging chamber to maintain temperature, humidity, and CO2 levels
Procedure
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging.
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. The product datasheet should provide guidance on solubility.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free, and phenol (B47542) red-free cell culture medium to the desired final concentration. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is common for fluorescent probes.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The incubation time should be optimized to allow for sufficient uptake of the probe while minimizing potential toxicity.
-
-
Washing (Optional):
-
After incubation, you may choose to wash the cells to remove excess extracellular probe and reduce background fluorescence.
-
Aspirate the staining solution and wash the cells 2-3 times with pre-warmed, phenol red-free medium.
-
-
Live-Cell Imaging:
-
Replace the final wash solution with fresh, pre-warmed, phenol red-free medium.
-
Mount the dish or slide on the fluorescence microscope equipped with a live-cell imaging chamber.
-
Acquire images using the appropriate Cy5 filter set.
-
To study the dynamics of lactate uptake, time-lapse imaging can be performed.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Lactat-CY5 applications in cellular biology
An In-depth Technical Guide to Lactat-CY5: Applications in Cellular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate (B86563), long considered a metabolic waste product, is now recognized as a key signaling molecule (lactormone) and a central player in cellular metabolism, influencing processes from cancer progression and immune responses to neural activity.[1][2][3] Understanding the dynamics of lactate transport and localization is therefore critical. This compound, a fluorescent probe created by conjugating lactate with the cyanine (B1664457) 5 (Cy5) dye, offers a direct method for visualizing lactate uptake and distribution in living cells.[4][5] This technical guide details the core applications of this compound in cellular biology, provides detailed experimental protocols, and presents relevant quantitative data to facilitate its integration into research and drug development workflows.
Core Principles and Properties of this compound
This compound is a specialized fluorescent probe designed to localize lactate within living cells. Its functionality is derived from its two core components:
-
Lactate: The biological targeting moiety. Extracellular lactate is transported into the cell primarily by a family of proton-linked Monocarboxylate Transporters (MCTs), particularly MCT1-4. This transport mechanism allows this compound to accumulate in cells that actively import lactate.
-
Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its long-wavelength excitation and emission minimize autofluorescence from biological samples, providing a high signal-to-noise ratio, which is advantageous for cellular imaging.
Quantitative Data: Fluorophore Characteristics
The utility of this compound is fundamentally linked to the photophysical properties of the Cy5 dye. Researchers should use these parameters to configure imaging instrumentation.
| Property | Value | Reference |
| Excitation Maximum | ~646 nm | |
| Emission Maximum | ~662 nm | |
| Molar Extinction Coeff. | ~250,000 cm⁻¹M⁻¹ | N/A |
| Quantum Yield | ~0.27 | N/A |
| Recommended Laser Lines | 633 nm, 647 nm | |
| pH Sensitivity | Tolerant (pH 3-10) |
Note: Molar extinction coefficient and quantum yield can vary based on conjugation and local environment.
Key Applications in Cellular & Molecular Biology
This compound serves as a powerful tool to investigate the increasingly complex role of lactate in cellular physiology and pathology.
Visualizing the Lactate Shuttle and Cellular Crosstalk
The "lactate shuttle" hypothesis describes how lactate produced by glycolytic cells can be transported to and utilized by adjacent oxidative cells as a fuel source. This compound can be used to visualize this phenomenon in co-culture models, for example:
-
Neuron-Astrocyte Shuttle: Studying lactate uptake by neurons from the microenvironment.
-
Tumor-Stroma Crosstalk: Visualizing lactate uptake by stromal or cancer cells within the tumor microenvironment, a key aspect of cancer metabolism.
Assessing Monocarboxylate Transporter (MCT) Activity
The rate of this compound accumulation within a cell is dependent on the expression and activity of MCTs on the cell surface. This allows for semi-quantitative assessment of MCT function, making it a useful tool for:
-
Drug Screening: Identifying and characterizing inhibitors or modulators of MCTs, which are therapeutic targets in oncology.
-
Studying Metabolic Phenotypes: Comparing lactate uptake capacity between different cell types or under different metabolic conditions (e.g., normoxia vs. hypoxia).
Investigating Lactate-Mediated Signaling Pathways
While this compound does not directly measure downstream signaling, it confirms the prerequisite step: lactate entry into the cell. This is crucial when studying pathways initiated by intracellular lactate.
-
HIF-1α Stabilization: In endothelial cells, intracellular lactate can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting prolyl hydroxylases (PHDs), promoting angiogenesis. This compound can confirm the lactate uptake that precedes this event.
-
Epigenetic Regulation (Histone Lactylation): A recently discovered post-translational modification where lactate serves as a precursor for the lactylation of histone lysines, directly influencing gene expression.
-
G-Protein Coupled Receptor (GPR81) Signaling: While GPR81 (also known as HCA1) is a cell-surface receptor that binds extracellular lactate, studying its activity in conjunction with MCT-mediated uptake can provide a more complete picture of a cell's response to lactate in its environment.
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key lactate-related pathways and a general experimental workflow for using this compound.
Diagram 1: Lactate-Mediated Signaling Pathways
Caption: Key lactate signaling pathways initiated by transport or receptor binding.
Diagram 2: Experimental Workflow for Live-Cell Imaging
Caption: General workflow for visualizing lactate uptake with this compound.
Experimental Protocols
The following protocols provide a starting point for typical experiments. Optimization of concentrations, incubation times, and instrument settings is highly recommended for each specific cell line and experimental condition.
Protocol for Live-Cell Imaging of Lactate Uptake
Objective: To visualize the uptake and subcellular localization of this compound in cultured cells.
Materials:
-
Cells of interest
-
Glass-bottom imaging dishes or plates
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live Cell Imaging Solution (e.g., HBSS) or Phosphate-Buffered Saline (PBS)
-
Confocal microscope with appropriate laser lines (e.g., 633 nm or 640 nm) and emission filters.
Methodology:
-
Cell Seeding: Seed cells onto a glass-bottom imaging dish at a density that will result in 60-80% confluency on the day of the experiment. Culture for 24-48 hours.
-
Preparation: Gently aspirate the complete culture medium from the cells. Wash once with warm PBS or serum-free medium.
-
Probe Loading: Prepare a working solution of this compound (e.g., 1-10 µM) in warm, serum-free medium. Add the solution to the cells and incubate at 37°C for 15-60 minutes.
-
Optimization Note: Test a range of concentrations and incubation times to achieve optimal signal with minimal background.
-
-
Washing: Aspirate the loading solution. Wash the cells 2-3 times with warm Live Cell Imaging Solution or PBS to remove extracellular probe.
-
Imaging: Add fresh, warm Live Cell Imaging Solution to the dish. Immediately image the cells on a confocal microscope equipped for Cy5 detection (Excitation: ~640 nm, Emission: ~660-700 nm).
-
(Optional) Co-staining: Cells can be co-stained with other live-cell dyes (e.g., Hoechst 33342 for nucleus, MitoTracker™ Green for mitochondria) if spectral overlap is managed.
Protocol for Flow Cytometry Analysis of Lactate Uptake
Objective: To quantify the cellular uptake of this compound across a population of cells.
Materials:
-
Cells in suspension or trypsinized adherent cells
-
This compound stock solution
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors (e.g., APC-Cy7 or PerCP-Cy5.5 channel).
Methodology:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in serum-free medium.
-
Probe Loading: Add this compound to the cell suspension to a final concentration of 1-10 µM. Incubate at 37°C for 15-60 minutes, protecting from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 1 mL of cold FACS buffer. Repeat the wash step twice.
-
Sample Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer. Analyze the samples on the flow cytometer, collecting events in the appropriate far-red channel.
-
Data Analysis: Gate on the live-cell population. Analyze the geometric mean fluorescence intensity (MFI) of the Cy5-positive population to quantify uptake.
Data Interpretation and Considerations
Contextual Lactate Concentrations
Interpreting this compound uptake requires an understanding of physiologically relevant lactate levels.
| Condition | Typical Lactate Concentration | Reference |
| Normal Blood Plasma | 1-2 mM | N/A |
| Exercising Muscle | >10 mM | N/A |
| Tumor Microenvironment | 10-40 mM | |
| Wound Healing | 5-15 mM |
Limitations and Controls
-
Steric Hindrance: this compound is significantly larger than lactate. This may affect its transport kinetics through MCTs. It should be considered a tool for localization and relative uptake rather than an exact measure of lactate flux.
-
Cytotoxicity: Like many fluorescent dyes, Cy5 can be cytotoxic or phototoxic at high concentrations or with prolonged light exposure. Always perform viability assays (e.g., using Propidium Iodide or a live/dead stain) to ensure experimental conditions are not toxic.
-
Negative Controls:
-
Unstained Cells: To set baseline fluorescence.
-
MCT Inhibition: Use a known MCT inhibitor (e.g., AR-C155858 for MCT1/2) to confirm that uptake is transporter-mediated.
-
Competition Assay: Co-incubate with a high concentration of unlabeled L-lactate to see if the this compound signal is reduced.
-
Conclusion and Future Directions
This compound is a valuable reagent for the direct visualization of lactate uptake in living cells. Its application in studying metabolic crosstalk, screening for MCT-targeting drugs, and validating cellular conditions for investigating lactate-mediated signaling holds significant promise for both basic research and therapeutic development. Future applications may involve its use in more complex 3D culture systems, organoids, and potentially in vivo models to further unravel the multifaceted roles of lactate in health and disease. By providing a visual readout of lactate transport, this compound helps illuminate the complex signaling and metabolic networks governed by this critical molecule.
References
- 1. Illuminating Lactate in Cells, Mice and Patients’ Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. Lactate as a Signaling Molecule That Regulates Exercise-Induced Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Fluorescent Lactate Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lactate (B1674914), once dismissed as a mere metabolic waste product of glycolysis, is now recognized as a pivotal signaling molecule and a significant energy substrate in various physiological and pathological processes.[1][2] Its roles in cancer metabolism (the Warburg effect), neuroenergetics, and immune responses have garnered substantial interest.[3][4][5] To unravel the complex spatiotemporal dynamics of lactate (B86563) in living systems, a robust toolkit of fluorescent biosensors has been developed. These tools enable real-time, high-resolution monitoring of lactate concentrations within single cells and in the extracellular environment.[6][7]
This technical guide provides a comprehensive overview of the core types of genetically encoded fluorescent lactate biosensors, their mechanisms of action, and key performance characteristics. It further details experimental protocols for their application and outlines major lactate signaling pathways.
Types of Fluorescent Lactate Biosensors
Fluorescent lactate biosensors can be broadly categorized into three main types: FRET-based, single-fluorophore, and enzyme-based sensors.
1. FRET-Based Biosensors:
Förster Resonance Energy Transfer (FRET)-based sensors utilize a pair of fluorescent proteins, a donor and an acceptor, linked by a lactate-binding domain.[8][9] The binding of lactate induces a conformational change in this domain, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency.[8][10] A prime example is Laconic , which employs a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking the bacterial LldR transcription factor.[6][11]
2. Single-Fluorophore Biosensors:
These biosensors are constructed by inserting a circularly permuted fluorescent protein (cpFP) into a lactate-binding protein or vice versa.[3] Lactate binding causes a conformational shift that alters the chromophore's environment, leading to a change in fluorescence intensity.[3] This design offers advantages in terms of signal-to-noise ratio and simplifies multiplexed imaging.[11] Notable examples include the iLACCO and eLACCO series for intracellular and extracellular measurements, respectively, and LaconicSF .[3][6][12]
3. Enzyme-Based Biosensors:
These systems typically rely on the enzymatic activity of lactate dehydrogenase (LDH) or lactate oxidase.[13][14] The enzymatic reaction produces a detectable change in a fluorescent indicator, often related to the consumption or production of cofactors like NADH or hydrogen peroxide.[13][15] While highly specific, these sensors are generally used for in vitro quantification rather than live-cell imaging.
Quantitative Data Presentation
The selection of a biosensor for a specific application depends critically on its performance characteristics. The following tables summarize the key quantitative data for several widely used fluorescent lactate biosensors.
Table 1: FRET-Based Lactate Biosensors
| Biosensor | Sensing Domain | Affinity (Kd) | Max Response (ΔR/R₀ or ΔF/F) | Dynamic Range | Reference |
| Laconic | E. coli LldR | ~830 µM | ~0.22 | 1 µM - 10 mM | [5][6][11][16] |
| FILLac₁₀N₀C | S. Typhimurium LldR | 6.33 ± 0.79 µM | 33.47 ± 1.91% (ΔRmax) | 0.68 µM (LOD) | [9] |
Table 2: Single-Fluorophore Lactate Biosensors
| Biosensor | Sensing Domain | Affinity (Kd) | Max Response (ΔF/F₀) | pH Sensitivity (pKa) | Reference |
| iLACCO1 | E. coli LldR | 361 µM | ~30 (in vitro), 12 ± 0.95 (in cells) | 7.4 (bound), 8.8 (unbound) | [5][11][17] |
| iLACCO1.1 | E. coli LldR | >10 mM | 6.5 ± 2.2 (in cells) | 7.7 (bound) | [5][11][17] |
| iLACCO1.2 | E. coli LldR | 0.47 mM | 11 ± 0.73 (in cells) | 6.8 (bound) | [5][11][17] |
| eLACCO1.1 | T. thermophilus TTHA0766 | ~3.9 mM | ~4 | 7.4 (bound), 9.4 (unbound) | [7] |
| eLACCO2.1 | T. thermophilus TTHA0766 | 1.9 mM | 14 (in vitro) | - | [12] |
| R-iLACCO1 | E. coli LldR | - | Larger than previously reported intracellular sensors | - | [12][18][19] |
| LaconicSF | E. coli LldR | - | 141% change in fluorescence intensity | More stable than iLACCO variants in physiological pH range | [20] |
| Green Lindoblum | - | 30 µM | 1.4 ± 0.11 (in cells) | - | [17] |
| FiLa | B. licheniformis LldR | - | - | pH sensitive | [21] |
| CanlonicSF | T. thermophilus TTHA0766 | ~300 µM | 200% | Affected by Ca²⁺ in the low µM range | [4] |
Experimental Protocols
Cell Culture and Plasmid Transfection
This protocol provides a general guideline for transiently expressing genetically encoded lactate biosensors in mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the lactate biosensor
-
Transfection reagent (e.g., Lipofectamine-based or polymer-based)
-
Serum-free medium (e.g., Opti-MEM)
-
Multi-well plates or dishes for cell culture and imaging
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the desired culture vessel to reach 60-80% confluency on the day of transfection.[22]
-
Preparation of DNA-Transfection Reagent Complex: a. In a sterile microcentrifuge tube, dilute the biosensor plasmid DNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted DNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for the time specified by the manufacturer (typically 5-20 minutes) to allow complex formation.[23]
-
Transfection: a. Gently add the DNA-transfection reagent complex dropwise to the cells in their culture medium.[22] b. Gently rock the plate to ensure even distribution.
-
Incubation: Return the cells to the incubator and culture for 24-72 hours to allow for biosensor expression before imaging.[22]
Live-Cell Fluorescence Microscopy
This protocol outlines the steps for imaging lactate dynamics in live cells expressing a fluorescent biosensor.
Materials:
-
Inverted fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
-
Appropriate filter sets for the specific biosensor's fluorophores (e.g., CFP/YFP for FRET, GFP for single-fluorophore sensors).[17]
-
Imaging medium (e.g., phenol (B47542) red-free DMEM or a buffered salt solution)
-
Reagents for experimental manipulation (e.g., glucose, lactate, inhibitors)
Procedure:
-
Preparation for Imaging: a. Replace the culture medium with pre-warmed imaging medium. b. Mount the culture vessel onto the microscope stage within the live-cell imaging chamber and allow the temperature and atmosphere to equilibrate.
-
Image Acquisition: a. Locate cells expressing the biosensor using the appropriate fluorescence channels. b. Set the image acquisition parameters (exposure time, gain, binning) to achieve a good signal-to-noise ratio while minimizing phototoxicity. c. Acquire baseline fluorescence images for a set period before introducing any stimuli.
-
Experimental Manipulation and Time-Lapse Imaging: a. Introduce experimental reagents (e.g., by perfusion or gentle addition) while continuously acquiring images at a defined time interval. b. For FRET biosensors, acquire images in both the donor and acceptor emission channels. For single-fluorophore biosensors, acquire images in the single emission channel.
-
Post-Imaging: Continue imaging to observe the cellular response over time.
Image and Data Analysis
This protocol describes the basic steps for analyzing the acquired fluorescence imaging data.
Software:
Procedure:
-
Background Subtraction: Subtract the background fluorescence from each image in the time series.
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or subcellular compartments expressing the biosensor.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within each ROI for each time point.
-
Data Normalization and Ratio Calculation (for FRET): a. For FRET biosensors, calculate the ratio of the acceptor fluorescence to the donor fluorescence for each time point. b. Normalize the ratio data to the baseline value (R/R₀).
-
Data Normalization (for Single-Fluorophore): a. For single-fluorophore biosensors, normalize the fluorescence intensity to the baseline value (ΔF/F₀ = (F - F₀) / F₀).[11]
-
Data Plotting and Interpretation: Plot the normalized fluorescence changes over time to visualize the lactate dynamics in response to the experimental stimuli.
Signaling Pathways and Experimental Workflows
Lactate is not just a metabolite but also a signaling molecule that influences various cellular pathways. Understanding these pathways is crucial for interpreting data from lactate biosensor experiments.
Lactate Signaling Pathways
Caption: Overview of major lactate signaling pathways.
-
GPR81 Pathway: Extracellular lactate binds to the G protein-coupled receptor 81 (GPR81), which inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][25] This can modulate various downstream effectors like Protein Kinase A (PKA).[25]
-
HIF-1α Pathway: Intracellular lactate can stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions.[8][26] This occurs through the inhibition of prolyl hydroxylases (PHDs) that target HIF-1α for degradation.[3] Stabilized HIF-1α then acts as a transcription factor for genes involved in glycolysis and angiogenesis.[8][26]
-
NF-κB Pathway: Intracellular lactate accumulation can trigger the phosphorylation of IκBα, an inhibitor of NF-κB.[26][27] This leads to the activation and nuclear translocation of NF-κB, which in turn regulates the expression of genes involved in inflammation and cell survival.[13][26]
Experimental Workflow
The following diagram illustrates a typical workflow for studying lactate dynamics in cultured cells using a genetically encoded biosensor.
Caption: Standard workflow for fluorescent lactate biosensor experiments.
Conclusion
Genetically encoded fluorescent lactate biosensors are powerful tools for investigating the multifaceted roles of lactate in real-time and with high spatial resolution. By providing quantitative insights into lactate dynamics, these biosensors are invaluable for researchers in fundamental biology and drug development. Careful selection of the appropriate biosensor based on its performance characteristics and the implementation of robust experimental and analytical protocols are essential for obtaining reliable and meaningful data. This guide serves as a foundational resource for researchers embarking on the use of these innovative tools to explore the dynamic world of lactate metabolism and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Single-Fluorophore Indicator to Explore Cellular and Sub-cellular Lactate Dynamics. (2022) | Camila Aburto | 15 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A genetically encoded fluorescent biosensor for extracellular l-lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective Fluorescent l-Lactate Biosensor Based on an l-Lactate-Specific Transcription Regulator and Förster Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Selective Fluorescent l-Lactate Biosensor Based on an l-Lactate-Specific Transcription Regulator and Förster Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Performance Genetically Encoded Green Fluorescent Biosensors for Intracellular l-Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactate biosensors for spectrally and spatially multiplexed fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactate Boosts TLR4 Signaling and NF-κB Pathway-Mediated Gene Transcription in Macrophages via Monocarboxylate Transporters and MD-2 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Continuous and Non-Invasive Lactate Monitoring Techniques in Critical Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A genetically encoded FRET lactate sensor and its use to detect the Warburg effect in single cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Lactate biosensors for spectrally and spatially multiplexed fluorescence imaging [ideas.repec.org]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 20. A user-friendly fluorescent biosensor for precise lactate detection and quantification in vitro - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Ultrasensitive sensors reveal the spatiotemporal landscape of lactate metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cedarlanelabs.com [cedarlanelabs.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Lactat-CY5 for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563), once considered a mere byproduct of anaerobic glycolysis, is now recognized as a key metabolic fuel and signaling molecule involved in a plethora of physiological and pathological processes, including cancer metabolism, immunology, and neuroscience.[1] The ability to monitor lactate dynamics in real-time within living cells is crucial for understanding its complex roles and for the development of novel therapeutics targeting metabolic pathways.
This document provides detailed application notes and protocols for the use of Lactat-CY5 , a novel fluorescent probe for the sensitive and specific detection of lactate in live-cell imaging applications. This compound is a chemical probe that exhibits enhanced fluorescence upon binding to lactate, with excitation and emission spectra in the far-red range, making it suitable for multiplexing with other fluorescent reporters and minimizing phototoxicity.[2]
Principle of Detection
This compound operates on a fluorescence resonance energy transfer (FRET) or a conformational change-based mechanism. Upon binding to lactate, the probe undergoes a structural rearrangement that leads to an increase in its fluorescence intensity. The far-red Cy5 fluorophore offers the advantage of reduced phototoxicity and deeper tissue penetration for in vivo imaging, although this protocol focuses on in vitro live-cell applications.[2]
Data Presentation
The following tables summarize typical lactate concentrations and key characteristics of fluorescent lactate sensors, providing a reference for expected experimental outcomes.
Table 1: Reported Lactate Concentrations in Different Cellular Compartments
| Cellular Compartment | Cell Type(s) | Reported Lactate Concentration (µM) | Reference |
| Cytosol | HEK293, H1299, HeLa | ~1,000 | [3] |
| Mitochondria | HEK293, H1299, HeLa | 5,000 - 10,000 | [1][3] |
| Nucleus | HEK293 | ~1,000 | [1] |
Table 2: Comparison of Genetically Encoded Fluorescent Lactate Sensors
| Sensor Name | Sensor Type | Kd for Lactate | Dynamic Range (in vitro) | Excitation/Emission (nm) | Reference |
| FiLa | Ratiometric GFP-based | ~130 µM | 1,500% - 2,700% | 420/488 (Ex), 520 (Em) | [3][4] |
| Green Lindoblum | Intensity-based GFP | 30 µM | ~520% | 500 (Ex), 514 (Em) | [5][6] |
| Laconic | FRET-based (CFP/YFP) | ~830 µM | ~20% | 430 (Ex), 475/530 (Em) | [3][7] |
| CanlonicSF | Single-fluorophore GFP | ~300 µM | ~200% | N/A | [8] |
Experimental Protocols
I. Live-Cell Imaging of Intracellular Lactate Dynamics with this compound
This protocol outlines the steps for loading this compound into cultured mammalian cells and performing time-lapse fluorescence microscopy to monitor changes in intracellular lactate levels.
Materials:
-
This compound probe
-
Adherent mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes
-
Complete cell culture medium
-
Live Cell Imaging Solution (e.g., HBSS)
-
Reagents for inducing metabolic changes (e.g., glucose, oligomycin (B223565), 2-deoxy-D-glucose)
-
Fluorescence microscope with environmental control (37°C, 5% CO2) and appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Ensure healthy cell morphology before proceeding.
-
-
This compound Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed Live Cell Imaging Solution to the final working concentration (typically 1-10 µM, optimization may be required).
-
Remove the culture medium from the cells and wash once with pre-warmed Live Cell Imaging Solution.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, gently remove the loading solution.
-
Wash the cells two to three times with pre-warmed Live Cell Imaging Solution to remove any excess, unbound probe.
-
Add fresh, pre-warmed Live Cell Imaging Solution to the dish for imaging.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Allow the cells to acclimate for at least 10 minutes before starting image acquisition.
-
Acquire baseline fluorescence images using the Cy5 filter set. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
To observe lactate dynamics, introduce metabolic modulators (e.g., a bolus of glucose to stimulate glycolysis or an inhibitor like oligomycin to block mitochondrial respiration).
-
Capture time-lapse images at appropriate intervals (e.g., every 1-5 minutes) to monitor the change in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the baseline to determine the relative change in lactate concentration.
-
II. High-Throughput Screening for Modulators of Lactate Metabolism
This protocol is designed for screening compound libraries for their effects on intracellular lactate levels using a microplate reader.
Materials:
-
This compound probe
-
Cells cultured in 96- or 384-well black, clear-bottom microplates
-
Compound library
-
Fluorescence microplate reader with bottom-reading capabilities and appropriate filters for Cy5.
Procedure:
-
Cell Plating: Seed cells into the microplate wells and culture until they reach the desired confluency.
-
Compound Treatment: Add compounds from the library to the respective wells at the desired concentrations and incubate for the appropriate duration.
-
This compound Loading:
-
Prepare the this compound loading solution as described in Protocol I.
-
Carefully remove the compound-containing medium and add the this compound loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Wash the wells as described in Protocol I.
-
Fluorescence Measurement:
-
Add fresh Live Cell Imaging Solution to each well.
-
Measure the fluorescence intensity of each well using the microplate reader.
-
-
Data Analysis: Normalize the fluorescence intensity of compound-treated wells to that of vehicle-treated control wells to identify hits that modulate intracellular lactate levels.
Visualizations
Signaling Pathway: Lactate as a Signaling Molecule
Caption: Lactate signaling pathways.
Experimental Workflow: Live-Cell Imaging with this compound
Caption: this compound live-cell imaging workflow.
Logical Relationship: Interpreting Fluorescence Changes
Caption: Interpreting this compound fluorescence changes.
References
- 1. Illuminating Lactate in Cells, Mice and Patients’ Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Ultrasensitive sensors reveal the spatiotemporal landscape of lactate metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasensitive sensors reveal the spatiotemporal landscape of lactate metabolism in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green fluorescent protein-based lactate and pyruvate indicators suitable for biochemical assays and live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spie.org [spie.org]
- 8. Single-Fluorophore Indicator to Explore Cellular and Sub-cellular Lactate Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lactat-CY5 Staining in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactate (B86563), once considered a metabolic waste product, is now recognized as a key player in cellular metabolism, signaling, and disease pathogenesis. The ability to visualize and quantify lactate dynamics in live cells is crucial for understanding its diverse roles. Lactat-CY5 is a novel fluorescent probe designed for the sensitive and specific detection of intracellular lactate in living cells. This cyanine-based probe is a lactate analog that is actively transported into cells, primarily through monocarboxylate transporters (MCTs).[1][2] Upon entering the cell, this compound accumulates, and its fluorescence intensity directly correlates with intracellular lactate levels, making it a valuable tool for studying lactate metabolism in real-time.
These application notes provide detailed protocols for using this compound to stain cultured cells for analysis by fluorescence microscopy and flow cytometry.
Data Presentation
The following tables summarize the recommended starting concentrations and incubation parameters for this compound staining. Optimization may be required depending on the cell type and experimental conditions.
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Fluorescence Microscopy | Flow Cytometry |
| This compound Working Concentration | 1 - 10 µM | 1 - 10 µM |
| Incubation Time | 30 - 60 minutes | 30 - 60 minutes |
| Incubation Temperature | 37°C | 37°C |
| Cell Seeding Density (per well/dish) | Varies by vessel (e.g., 2.5 x 10⁴ for 4-well chamber slide) | 1 x 10⁶ cells/mL |
Table 2: Typical Instrument Settings for Data Acquisition
| Parameter | Fluorescence Microscopy (CY5 Channel) | Flow Cytometry (e.g., APC Channel) |
| Excitation Wavelength | ~650 nm | 633/640 nm laser |
| Emission Wavelength | ~670 nm | 660/20 nm bandpass filter |
| Laser Power/Exposure Time | Minimize to reduce phototoxicity | Adjust for optimal signal-to-noise |
| Data Acquisition | Capture images from multiple fields of view | Record 10,000 - 50,000 events per sample |
Experimental Protocols
Materials and Reagents
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Phenol (B47542) red-free imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Cell culture vessels (e.g., chamber slides, microplates, or flasks)
-
Fluorescence microscope with appropriate filter sets for CY5
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
Protocol 1: this compound Staining for Fluorescence Microscopy
This protocol is designed for imaging intracellular lactate in live, adherent cells.
-
Cell Seeding: The day before staining, seed cells onto a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) to allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of this compound in a phenol red-free imaging buffer. A starting concentration of 5 µM is recommended, but this should be optimized for your specific cell line.
-
Cell Washing: Gently aspirate the culture medium from the cells and wash them once with pre-warmed PBS.
-
Staining: Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a CY5 filter set. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[3][4][5]
Protocol 2: this compound Staining for Flow Cytometry
This protocol allows for the quantitative analysis of intracellular lactate levels in a cell population.
-
Cell Preparation: Harvest cultured cells (both adherent and suspension) and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
Preparation of Staining Solution: Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 5 µM).
-
Staining: Add the this compound working solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light, with occasional gentle mixing.
-
Washing: After incubation, wash the cells by adding 2 mL of PBS, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant. Repeat the wash step twice to ensure the removal of extracellular probe.
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS for analysis.
-
Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters for CY5 (e.g., excitation at 633/640 nm and emission collected with a 660/20 nm bandpass filter).[6][7] For accurate quantification, it is important to include unstained control cells to set the baseline fluorescence.
Visualizations
Caption: Experimental workflow for this compound staining of cultured cells.
Caption: Putative mechanism of this compound cellular uptake.
References
- 1. physoc.org [physoc.org]
- 2. Lactate transport in skeletal muscle — role and regulation of the monocarboxylate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Flow Cytometry Protocol | Abcam [abcam.com]
- 7. Flow Cytometry Live Cell Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring Lactate Uptake Using Lactate-Probe CY5
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lactate (B1674914), once considered merely a metabolic waste product of glycolysis, is now recognized as a pivotal signaling molecule and a significant energy source in various physiological and pathological processes, including neuroscience, immunology, and cancer biology[1][2]. The transport of lactate (B86563) across cell membranes is primarily mediated by monocarboxylate transporters (MCTs). Understanding the dynamics of lactate uptake is crucial for elucidating cellular metabolism and identifying potential therapeutic targets.
Lactate-Probe CY5 is a novel fluorescent probe designed for the real-time monitoring of lactate uptake in living cells. This probe exhibits a significant increase in fluorescence intensity upon binding to lactate, offering a sensitive and dynamic tool for studying lactate transport kinetics. These application notes provide detailed protocols for utilizing Lactate-Probe CY5 to measure lactate uptake in various experimental setups.
Principle of the Assay
Lactate-Probe CY5 is a small molecule probe that can be loaded into cells. The probe's fluorescence is quenched in its unbound state. Upon binding to intracellular lactate, the probe undergoes a conformational change that results in a significant increase in fluorescence emission. The intensity of the fluorescence signal is directly proportional to the intracellular lactate concentration, allowing for the quantification of lactate uptake. This mechanism is analogous to genetically encoded sensors that change fluorescence upon ligand binding[3][4].
Materials and Reagents
-
Lactate-Probe CY5
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
L-(+)-Lactic acid solution
-
MCT inhibitors (e.g., AR-C155858, phloretin)
-
96-well black, clear-bottom microplates for fluorescence reading
-
Confocal microscope or fluorescence plate reader
Experimental Protocols
Protocol 1: In Vitro Lactate Uptake Assay Using a Fluorescence Plate Reader
This protocol is suitable for high-throughput screening of compounds that modulate lactate uptake.
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 8 x 10⁴ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Probe Loading:
-
Prepare a 1X working solution of Lactate-Probe CY5 in serum-free medium. The optimal concentration should be determined empirically but typically ranges from 1 to 5 µM.
-
Remove the culture medium from the wells and wash once with 100 µL of warm PBS.
-
Add 100 µL of the Lactate-Probe CY5 working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Lactate Stimulation and Measurement:
-
Prepare a 2X lactate solution in PBS. A final concentration of 10 mM is often used[5].
-
For inhibitor studies, prepare a 2X solution of the MCT inhibitor (e.g., AR-C155858) in PBS.
-
Remove the probe loading solution and wash the cells twice with 100 µL of warm PBS.
-
Add 50 µL of PBS (or PBS containing the 2X inhibitor) to the appropriate wells.
-
Add 50 µL of the 2X lactate solution to stimulate uptake. For control wells, add 50 µL of PBS.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 650 nm and an emission wavelength of 670 nm.
-
Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.
-
Protocol 2: Live-Cell Imaging of Lactate Uptake Using Confocal Microscopy
This protocol allows for the visualization of lactate uptake at the single-cell level.
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Allow cells to reach 50-70% confluency.
-
-
Probe Loading:
-
Follow the same probe loading procedure as in Protocol 1.
-
-
Imaging and Stimulation:
-
Mount the dish or slide on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire baseline fluorescence images using a Cy5 filter set.
-
Carefully add the lactate solution to the dish to achieve the desired final concentration.
-
Begin time-lapse image acquisition immediately to capture the dynamic changes in intracellular fluorescence.
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
| Parameter | Value |
| Excitation Maximum | 650 nm |
| Emission Maximum | 670 nm |
| Recommended Concentration | 1-5 µM |
| Apparent Dissociation Constant (Kd) | ~150 µM[4] |
| Dynamic Range (ΔF/F₀) | 3 to 5-fold increase |
Visualizations
Below are diagrams illustrating the key processes and workflows.
Caption: Mechanism of Lactate-Probe CY5 fluorescence.
Caption: Workflow for lactate uptake assay.
Data Analysis and Interpretation
The change in fluorescence is typically expressed as ΔF/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before the addition of lactate. A rightward shift in the lactate uptake curve may indicate an increase in lactate transport, while a leftward shift could suggest inhibition[6]. When analyzing results, it is crucial to consider factors that can influence the lactate curve, such as changes in lactate production and combustion[6].
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular probe | Increase the number of wash steps after probe loading. |
| No significant change in fluorescence | Low lactate uptake by cells; Inactive probe | Use a positive control cell line known for high lactate transport; Check the expiration date and storage of the probe. |
| High variability between wells | Uneven cell seeding; Pipetting errors | Ensure a single-cell suspension before seeding; Use a multichannel pipette for reagent addition. |
References
- 1. Synthesis and application of a photocaged-l-lactate for studying the biological roles of l-lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasensitive sensors reveal the spatiotemporal landscape of lactate metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A genetically encoded fluorescent biosensor for extracellular l-lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Interpret A Shift In Lactate Curves - The Right Way [inscyd.com]
Application Notes and Protocols: Lactate Sensing in Neuroscience Research
A Note to the Researcher: The specific fluorescent probe "Lactat-CY5" is not described in the currently available scientific literature. The following application notes and protocols are based on the principles of fluorescent lactate (B86563) sensing in neuroscience and draw upon data from widely used, genetically encoded lactate biosensors such as the Laconic (FRET-based) and LACCO (intensiometric) series. These examples are provided to guide research into lactate dynamics in the nervous system. A hypothetical section on a Cy5-based lactate sensor is included for conceptual understanding.
Introduction to Lactate in Neuroscience
Once dismissed as a mere metabolic waste product, L-lactate (B1674914) is now recognized as a critical signaling molecule and energy substrate in the brain.[1][2][3] It plays a pivotal role in a variety of neural functions, including synaptic plasticity, neuroprotection, and the regulation of neuronal excitability. The "astrocyte-neuron lactate shuttle" hypothesis posits that lactate produced by astrocytes is transported to neurons to fuel their activity, highlighting the intricate metabolic coupling between these cell types.[2][4] Understanding the spatiotemporal dynamics of lactate is therefore crucial for researchers in neuroscience and drug development.
Fluorescent biosensors have emerged as powerful tools for visualizing lactate fluctuations with high resolution in real-time, both in cell culture and in living organisms.
Principles of Fluorescent Lactate Biosensors
Current lactate biosensors are primarily genetically encoded and function based on two main principles:
-
Förster Resonance Energy Transfer (FRET): These sensors, such as Laconic, consist of two fluorescent proteins (a donor and an acceptor) linked by a lactate-binding protein. Upon lactate binding, a conformational change alters the distance or orientation between the fluorophores, leading to a change in the FRET efficiency and a ratiometric change in fluorescence emission.
-
Intensiometric Sensors: These sensors, like the LACCO series, are composed of a single fluorescent protein fused to a lactate-binding domain. Lactate binding directly modulates the chromophore environment, resulting in a change in fluorescence intensity. Recently, red fluorescent intracellular lactate sensors (e.g., R-iLACCO1) and green fluorescent extracellular sensors (e.g., eLACCO2.1) have been developed, allowing for simultaneous monitoring of lactate dynamics in different compartments.
Hypothetical "this compound" Sensor
A synthetic fluorescent probe like "this compound" would likely consist of a lactate-recognizing moiety (such as a specific enzyme or a synthetic receptor) conjugated to a Cy5 dye. Cy5 is a far-red cyanine (B1664457) dye, which would be advantageous for in vivo imaging due to reduced phototoxicity and deeper tissue penetration. The mechanism of action could involve:
-
Conformational Change: Lactate binding could induce a change in the probe's structure, altering the fluorescence quantum yield of the Cy5 dye.
-
Enzyme-Mediated Reaction: The probe could incorporate an enzyme like lactate dehydrogenase, where the conversion of lactate to pyruvate (B1213749) could trigger a change in the local environment of the Cy5 dye, modulating its fluorescence.
Quantitative Data for Lactate Biosensors
The following table summarizes key quantitative parameters for representative genetically encoded lactate sensors. This data is essential for experimental design and interpretation.
| Parameter | Laconic (FRET-based) | eLACCO2.1 (Green, Extracellular) | R-iLACCO1 (Red, Intracellular) |
| Sensing Mechanism | FRET | Intensiometric | Intensiometric |
| Reported Affinity (Kd) | Varies by specific construct | High Sensitivity | High Sensitivity |
| Optimal Excitation (nm) | Donor-specific (e.g., ~430 nm for CFP) | ~488 nm | ~561 nm |
| Emission Peak(s) (nm) | Donor/Acceptor specific (e.g., ~475 nm for CFP, ~530 nm for YFP) | ~510 nm | ~580 nm |
| Recommended Application | Intracellular lactate dynamics | Extracellular lactate dynamics | Intracellular lactate dynamics |
| Advantages | Ratiometric imaging can correct for motion artifacts and expression level variations. | High sensitivity; allows for multiplexing with red sensors. | High sensitivity; allows for multiplexing with green sensors. |
| Limitations | Lower signal-to-noise ratio compared to some intensiometric sensors. | Susceptible to artifacts from changes in sensor concentration or illumination intensity. | Susceptible to artifacts from changes in sensor concentration or illumination intensity. |
Experimental Protocols
Protocol 1: Imaging Intracellular Lactate in Cultured Neurons using a Genetically Encoded Biosensor
Objective: To monitor changes in intracellular lactate levels in primary cortical neurons in response to stimulation.
Materials:
-
Primary cortical neuron cultures grown on glass-bottom dishes.
-
Plasmid DNA or AAV particles encoding a lactate biosensor (e.g., R-iLACCO1).
-
Transfection reagent (e.g., Lipofectamine) or AAV for transduction.
-
Imaging medium: HEPES-buffered artificial cerebrospinal fluid (aCSF).
-
Confocal or epifluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2).
-
Stimulation reagents (e.g., glutamate, potassium chloride).
Procedure:
-
Transfection/Transduction:
-
Culture primary neurons for 7-10 days in vitro (DIV).
-
Transfect or transduce the neurons with the lactate biosensor construct according to the manufacturer's instructions.
-
Allow 48-72 hours for biosensor expression.
-
-
Imaging Preparation:
-
Replace the culture medium with pre-warmed imaging medium.
-
Mount the dish on the microscope stage within the environmental chamber and allow it to equilibrate for 15-20 minutes.
-
-
Image Acquisition:
-
Locate transfected neurons expressing the biosensor.
-
Set the imaging parameters (laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire baseline fluorescence images for 2-5 minutes.
-
-
Stimulation and Recording:
-
Apply the desired stimulus (e.g., by puff application or bath perfusion) to the neurons.
-
Continuously acquire images throughout the stimulation and for a subsequent recovery period.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the cell bodies of transfected neurons.
-
Measure the mean fluorescence intensity for each ROI over time.
-
For intensiometric sensors, calculate the change in fluorescence relative to the baseline (ΔF/F₀). For FRET sensors, calculate the ratio of acceptor to donor fluorescence.
-
Protocol 2: In Vivo Two-Photon Imaging of Extracellular Lactate in the Mouse Brain
Objective: To visualize extracellular lactate dynamics in a specific brain region of a living mouse.
Materials:
-
Mouse expressing a lactate biosensor (e.g., eLACCO2.1) in the target brain region (via in utero electroporation, viral injection, or transgenic line).
-
Two-photon microscope equipped for in vivo imaging.
-
Anesthesia and stereotaxic apparatus.
-
Surgical tools for craniotomy.
-
Artificial cerebrospinal fluid (aCSF) for superfusion.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Secure a glass coverslip over the craniotomy to create an imaging window.
-
-
Imaging Setup:
-
Place the mouse under the two-photon microscope objective.
-
Superfuse the cranial window with warm aCSF.
-
-
Image Acquisition:
-
Use the appropriate laser wavelength to excite the biosensor.
-
Acquire a z-stack of images to identify the region with optimal sensor expression.
-
Establish a baseline recording of fluorescence in the resting state.
-
-
Sensory Stimulation and Recording:
-
Provide a sensory stimulus (e.g., whisker stimulation, visual stimulus).
-
Record time-lapse images of the biosensor fluorescence during and after the stimulus.
-
-
Data Analysis:
-
Correct images for motion artifacts.
-
Select ROIs in the extracellular space or around specific cellular structures.
-
Quantify the change in fluorescence intensity (ΔF/F₀) over time in response to the stimulus.
-
Signaling Pathways and Workflows
Astrocyte-Neuron Lactate Shuttle (ANLS) Hypothesis
This pathway describes the metabolic coupling between astrocytes and neurons, where lactate plays a central role.
References
- 1. Synthesis and application of a photocaged-l-lactate for studying the biological roles of l-lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s.u-tokyo.ac.jp [s.u-tokyo.ac.jp]
- 3. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging in Neurotoxic Conditions and In Vivo Brain Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring lactate flux with Lactat-CY5 probe
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols for Lactat-CY5 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563), once considered merely a metabolic waste product of glycolysis, is now recognized as a key player in cellular metabolism and signaling.[1][2] It serves as a significant energy source and a signaling molecule involved in various physiological and pathological processes, including cancer metabolism, immune response, and wound healing.[1][2][3] The "Warburg effect," or aerobic glycolysis, observed in many cancer cells, leads to a significant production and secretion of lactate, which contributes to tumor progression, angiogenesis, and metastasis.[3][4][5] Consequently, the transport and metabolism of lactate have emerged as promising targets for therapeutic intervention.
Lactat-CY5 is a fluorescently labeled lactate molecule. It consists of lactate conjugated to Cyanine5 (Cy5), a far-red fluorescent dye.[6][7] This probe allows for the visualization and tracking of lactate uptake in living cells. Its application in high-throughput screening (HTS) provides a powerful tool for identifying and characterizing small molecules or other therapeutic agents that modulate lactate transport. This document provides detailed protocols and application notes for the use of this compound in HTS assays designed to discover novel inhibitors of lactate uptake.
Signaling Pathways Involving Lactate
Lactate plays a crucial role in multiple signaling pathways. Understanding these pathways is essential for designing relevant screening assays and interpreting the results.
The Warburg Effect and Lactate Metabolism
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, producing large amounts of lactate even in the presence of oxygen.[4][5] This lactate is exported out of the cell by monocarboxylate transporters (MCTs), leading to an acidic tumor microenvironment that promotes tumor progression.[8][9]
Lactate Signaling Cascade
Once transported into a recipient cell, often via MCT1, lactate can be converted back to pyruvate and used in the TCA cycle for energy production.[9] Lactate also acts as a signaling molecule, influencing various cellular processes such as gene expression through histone lactylation, and modulating immune responses.[1][2]
High-Throughput Screening Assay Protocol
This protocol describes a cell-based HTS assay to identify inhibitors of lactate uptake using this compound. The assay measures the fluorescence intensity of this compound inside cells after a defined incubation period. A decrease in intracellular fluorescence in the presence of a test compound indicates potential inhibition of lactate transport.
Experimental Workflow
The overall workflow for the HTS assay is depicted below.
Materials and Reagents
-
Cells: A cell line with high expression of lactate transporters (e.g., cancer cell lines like HeLa or MDA-MB-231).
-
This compound: Fluorescent lactate probe.
-
Assay Plates: 96-well or 384-well black, clear-bottom microplates suitable for fluorescence measurements.
-
Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Test Compounds: Small molecule library.
-
Control Compounds:
-
Positive Control (Inhibitor): A known inhibitor of lactate transport (e.g., AR-C155858 for MCT1/2).
-
Negative Control (Vehicle): The solvent used for the test compounds (e.g., DMSO).
-
-
Plate Reader: Capable of fluorescence intensity measurement with excitation and emission wavelengths suitable for Cy5 (Ex/Em: ~650/670 nm).
-
Automated Liquid Handling System (Optional): For high-throughput applications.
Experimental Procedure
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into the assay plates at a predetermined optimal density.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and control compounds in the assay buffer.
-
Remove the culture medium from the assay plates and wash the cells once with assay buffer.
-
Add the diluted compounds to the respective wells. Include wells with vehicle only (negative control) and a known inhibitor (positive control).
-
-
This compound Addition and Incubation:
-
Prepare a working solution of this compound in the assay buffer at the desired final concentration.
-
Add the this compound solution to all wells.
-
Incubate the plates at 37°C for a predetermined optimal time (e.g., 30-60 minutes), protected from light.
-
-
Cell Washing:
-
After incubation, aspirate the solution from the wells.
-
Wash the cells 2-3 times with ice-cold assay buffer to remove extracellular this compound.
-
-
Fluorescence Measurement:
-
Add a final volume of assay buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with the appropriate filter set for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each test compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_PositiveControl) / (Fluorescence_NegativeControl - Fluorescence_PositiveControl))
-
Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition). Compounds that meet this criterion are considered primary hits and can be selected for further validation and dose-response studies.
Data Presentation
Quantitative data from the HTS assay should be summarized in tables for clear comparison.
Table 1: HTS Assay Parameters
| Parameter | Value |
| Cell Line | MDA-MB-231 |
| Seeding Density | 10,000 cells/well |
| Plate Format | 384-well |
| This compound Concentration | 10 µM |
| Incubation Time | 45 minutes |
| Test Compound Concentration | 10 µM |
| Positive Control (AR-C155858) | 1 µM |
| Negative Control (Vehicle) | 0.1% DMSO |
| Fluorescence Wavelengths | Ex: 650 nm / Em: 670 nm |
Table 2: Example HTS Results for Test Compounds
| Compound ID | Fluorescence Intensity (RFU) | % Inhibition | Hit ( >50% Inhibition) |
| Negative Control | 85,000 | 0% | No |
| Positive Control | 15,000 | 100% | Yes |
| Compound A | 82,500 | 3.6% | No |
| Compound B | 35,000 | 71.4% | Yes |
| Compound C | 65,000 | 28.6% | No |
| Compound D | 20,000 | 92.9% | Yes |
Conclusion
This compound is a valuable tool for studying lactate dynamics in living cells. The provided HTS protocol offers a robust framework for screening large compound libraries to identify novel modulators of lactate transport. Such inhibitors have significant therapeutic potential, particularly in the context of oncology. The detailed methodology and data presentation guidelines are intended to assist researchers in implementing this assay in their drug discovery programs.
References
- 1. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 2. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival [imrpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mitigating Background Fluorescence with Lactat-CY5: A Technical Support Guide
High background fluorescence can be a significant hurdle in imaging experiments, obscuring specific signals and compromising data quality. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center to troubleshoot and reduce background fluorescence when using Lactat-CY5. While specific data for the this compound conjugate is limited, the following recommendations are based on established principles for cyanine (B1664457) dyes, particularly CY5, and should serve as a robust starting point for optimizing your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound experiments?
High background fluorescence typically originates from two main sources:
-
Autofluorescence: Endogenous fluorescence emanating from the biological sample itself. Common sources include cellular components like mitochondria, lysosomes, and extracellular matrix proteins such as collagen and elastin.[1] Fixation methods, especially those using aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438), can also induce or amplify autofluorescence.[1][2]
-
Non-Specific Binding: This occurs when the this compound probe binds to unintended targets within the sample. This can be caused by hydrophobic and ionic interactions between the dye and cellular components.[1] For antibody-based detection, non-specific binding can also arise from Fc receptor interactions or the use of excessively high antibody concentrations.[1]
Q2: How can I determine the source of the high background in my images?
A systematic approach with appropriate controls is crucial for diagnosing the source of high background. Key controls include:
-
Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of endogenous autofluorescence.
-
Secondary Antibody Only Control (if applicable): In immunofluorescence, this control helps identify non-specific binding of the secondary antibody.
-
Isotype Control (if applicable): Using an antibody of the same isotype as the primary antibody but with no specificity for the target antigen helps to assess non-specific binding of the primary antibody.
Q3: Can the CY5 dye itself contribute to non-specific binding?
Yes, cyanine dyes, including CY5, have been reported to exhibit non-specific binding to certain cell types, such as monocytes and macrophages. This is an important consideration when working with immune cells or heterogeneous tissue samples.
Troubleshooting Guide
This section provides a step-by-step guide to systematically address and reduce high background fluorescence in your this compound experiments.
Step 1: Optimizing Sample Preparation and Fixation
The initial handling and fixation of your samples can significantly impact background levels.
Problem: High autofluorescence after fixation.
Solution:
-
Optimize Fixative Choice and Concentration: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence. Consider using the lowest effective concentration and shortest fixation time that preserves your sample's integrity.
-
Alternative Fixatives: For some applications, organic solvents like cold methanol (B129727) or acetone (B3395972) can be used for fixation and may result in lower autofluorescence. However, these can also affect certain epitopes, so validation is necessary.
-
Quenching of Autofluorescence: After aldehyde fixation, a quenching step can be introduced. Common quenching agents include sodium borohydride (B1222165) or glycine (B1666218).
Experimental Protocol: Quenching Aldehyde-Induced Autofluorescence
-
After fixation with formaldehyde or glutaraldehyde, wash the samples three times with PBS for 5 minutes each.
-
Incubate the samples in a freshly prepared solution of 0.1% sodium borohydride in PBS for 15-30 minutes at room temperature.
-
Alternatively, incubate with 100 mM glycine in PBS for 15-30 minutes.
-
Wash the samples three times with PBS for 5 minutes each before proceeding with the staining protocol.
Step 2: Effective Blocking to Minimize Non-Specific Binding
Proper blocking is critical to prevent the this compound probe or antibodies from binding to non-target sites.
Problem: High background due to non-specific binding.
Solution:
-
Choice of Blocking Agent: Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised. For example, if using a goat anti-mouse secondary antibody, normal goat serum is a suitable choice.
-
Increase Blocking Incubation Time: Extending the blocking step to 1-2 hours at room temperature can improve its effectiveness.
-
Commercial Blocking Buffers: Several optimized commercial blocking buffers are available and may provide better results.
Table 1: Common Blocking Agents and Their Recommended Concentrations
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | A general-purpose blocking agent. |
| Normal Serum | 5-10% in PBS | Use serum from the same species as the secondary antibody. |
| Non-fat Dry Milk | 1-5% in PBS | Can be effective but may mask some antigens. |
Step 3: Optimizing Probe and Antibody Concentrations
Using excessive concentrations of your fluorescent probe or antibodies is a common cause of high background.
Problem: High signal in control samples and overall high background.
Solution:
-
Titrate Your Reagents: It is essential to perform a titration experiment to determine the optimal concentration of this compound or your primary and secondary antibodies. The goal is to find the concentration that provides a strong specific signal with the lowest background. Start with the manufacturer's recommended dilution and perform a series of dilutions from there.
Experimental Workflow: Antibody Titration
Caption: Workflow for determining the optimal antibody concentration.
Step 4: Rigorous Washing Steps
Insufficient washing can leave unbound probes or antibodies in the sample, contributing to high background.
Problem: Diffuse, non-specific fluorescence across the sample.
Solution:
-
Increase the Number and Duration of Washes: After incubation with the primary and secondary antibodies (if applicable), and after the final staining step with this compound, perform at least three washes of 5-10 minutes each with a suitable wash buffer (e.g., PBS with 0.1% Tween 20).
-
Use an Appropriate Wash Buffer: A small amount of detergent like Tween 20 in the wash buffer can help to reduce non-specific binding. However, excessive detergent can also disrupt specific interactions, so optimization may be required.
Step 5: Addressing Autofluorescence from Specific Cellular Components
Certain cellular structures are notoriously autofluorescent.
Problem: Granular, localized background signal.
Solution:
-
Quenching with Sudan Black B: Lipofuscin, a pigment that accumulates in aging cells, is a common source of autofluorescence. Sudan Black B can be used to quench this type of background.
Experimental Protocol: Sudan Black B Staining
-
After the final washing step of your staining protocol, incubate the samples in 0.1% Sudan Black B in 70% ethanol (B145695) for 5-10 minutes at room temperature.
-
Wash thoroughly with PBS to remove excess Sudan Black B.
-
Mount and image the samples.
Signaling Pathways and Logical Relationships
Understanding the sources of background fluorescence and the steps to mitigate them can be visualized as a logical workflow.
Caption: A logical workflow for troubleshooting high background fluorescence.
By systematically addressing each of these potential sources of background fluorescence, researchers can significantly improve the quality and reliability of their imaging data when using this compound. Remember to change only one parameter at a time during optimization to clearly identify the effective modifications.
References
Lactat-CY5 photostability and bleaching issues
Welcome to the technical support center for Lactat-CY5. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to the photostability and photobleaching of this compound during fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fluorescent probe consisting of lactate (B86563) covalently labeled with Cyanine5 (Cy5), a far-red fluorescent dye. It is designed for applications such as localizing and tracking lactate in living cells. The fluorescent properties of this compound are determined by the Cy5 fluorophore.
Q2: What is photobleaching and why is it a problem for this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy5, upon exposure to excitation light. This process leads to a permanent loss of the molecule's ability to fluoresce. For this compound, this manifests as a gradual or rapid decrease in the fluorescence signal during an experiment. This can compromise data quality, particularly in applications requiring long or intense light exposure, such as time-lapse imaging or single-molecule studies.
Q3: What are the primary causes of this compound photobleaching?
A3: The photobleaching of the Cy5 component is primarily caused by reactions with reactive oxygen species (ROS) that are generated when the dye is excited by light. Several factors can accelerate this process:
-
High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation, leading to more opportunities for photochemical damage.
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it interacts with the excited triplet state of Cy5 to form damaging ROS.
-
Environmental Factors: The local chemical environment, including pH and the presence of atmospheric ozone, can significantly influence Cy5's photostability. Cyanine (B1664457) dyes like Cy5 are also susceptible to photoisomerization, which can lead to non-fluorescent states.
Q4: Can this compound be damaged by UV light?
A4: Yes. Although Cy5 is a far-red dye, it has a UV absorption tail. Exposure to UV radiation, especially at high power densities, can cause significant photobleaching of Cy5-labeled molecules. It is advisable to minimize any exposure of the sample to UV light.
Q5: Are there more photostable alternatives to Cy5-based probes?
A5: Yes, several alternative fluorophores in the same spectral range have been developed with improved photostability. Alexa Fluor 647, for example, is often cited as being significantly more photostable than Cy5 and less prone to self-quenching at high labeling densities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Rapid Loss of Fluorescence Signal
-
Possible Cause: Photobleaching due to excessive light exposure or an unfavorable chemical environment.
-
Solutions:
| Solution | Action | Detailed Protocol |
| Reduce Excitation Intensity | Lower the power of the laser or lamp used for excitation. | Use neutral density (ND) filters to attenuate the light source. Start with the lowest possible intensity that provides a sufficient signal-to-noise ratio (SNR). |
| Minimize Exposure Time | Reduce the duration of light exposure on the sample. | Utilize a shutter to block the excitation light path when not actively acquiring images. For time-lapse experiments, increase the interval between image acquisitions. |
| Use Antifade Reagents | Incorporate antifade reagents into your mounting medium or imaging buffer. | Use a commercial antifade mounting medium or prepare a buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and/or a triplet state quencher (e.g., Trolox, cyclooctatetraene). |
| Optimize Imaging Buffer | Ensure the imaging buffer has the optimal pH and composition for Cy5 stability. | Maintain a slightly basic pH (around 7.4-7.5), as acidic environments can reduce the photostability of cyanine dyes. |
| Control Environment | Minimize exposure to atmospheric ozone. | Environmental ozone is known to rapidly degrade Cy5. If possible, work in a controlled environment with carbon filtration to remove ozone. |
Problem 2: Low Signal-to-Noise Ratio (SNR)
-
Possible Cause: Weak fluorescence signal (due to low probe concentration or bleaching) and/or high background fluorescence.
-
Solutions:
| Solution | Action | Detailed Protocol |
| Optimize Probe Concentration | Ensure you are using an appropriate concentration of this compound. | Perform a titration experiment to determine the optimal concentration that yields a strong signal without causing artifacts. |
| Reduce Background Fluorescence | Minimize sources of background signal. | Use high-quality, clean coverslips and slides. Ensure buffers are fresh and free of fluorescent contaminants. Use spectrally appropriate emission filters to block out-of-band light. |
| Optimize Detector Settings | Adjust the gain and offset of your detector (e.g., PMT or camera). | Increase the detector gain to amplify the signal, but be aware that excessive gain also amplifies noise. Adjust the offset to minimize the contribution of dark current to the background. |
Problem 3: Signal "Blinking" or Intermittent Fluorescence
-
Possible Cause: The Cy5 fluorophore is entering a transient, reversible dark state. This is a known characteristic of cyanine dyes.
-
Solutions:
| Solution | Action | Detailed Protocol |
| Use Triplet State Quenchers | Add specific antifade reagents that minimize transitions to dark states. | Triplet state quenchers like cyclooctatetraene (B1213319) (COT) or Trolox are effective at reducing blinking and dark state lifetimes. These can be added to the imaging buffer. |
| Deoxygenate the Buffer | Use an oxygen-scavenging system. | While oxygen is a primary driver of irreversible photobleaching, removing it can sometimes exacerbate blinking in Cy5. However, combining an oxygen scavenger with a triplet state quencher is often the most effective strategy for overall stability. |
Quantitative Data on Cy5 Photostability
The photostability of Cy5 can be quantified by its photobleaching lifetime (the time it takes for the fluorescence intensity to decrease to 1/e of its initial value). This parameter is highly dependent on the experimental conditions.
| Fluorophore | Condition | Photobleaching Lifetime (τ) | Reference |
| Cy5 | Aqueous PBS buffer (pH 7.4), deoxygenated, 640 nm excitation (~50 W/cm²) | 5.6 ± 1.9 s | |
| Cy5-DNA | 2 mW laser power, on quartz slide | Rapid initial bleaching | |
| Cy5-DNA | 2 mW laser power, on silver island film | Increased photostability vs. quartz | |
| Cy5-conjugate | In living cells, with oxygen | Rapid bleaching | |
| Cy5-COT conjugate | In living cells, with oxygen | Substantially improved stability | |
| Cy5-COT conjugate | In living cells, with oxygen scavenger | Dramatically enhanced stability |
Experimental Protocols
Protocol: Quantifying the Photobleaching Rate of this compound
This protocol describes a method to measure the photobleaching rate of this compound in a typical fluorescence microscopy experiment.
1. Sample Preparation:
-
Prepare your biological sample (e.g., cells, tissue) and treat with this compound according to your specific experimental protocol.
-
Mount the sample on a clean glass coverslip using an appropriate imaging buffer. For comparison, prepare identical samples with and without an antifade reagent in the buffer.
2. Microscope Setup:
-
Use a fluorescence microscope (e.g., confocal, TIRF) equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm).
-
Set the laser power to a constant level that is representative of your typical imaging conditions.
-
Select an appropriate emission filter to specifically collect Cy5 fluorescence (~660-700 nm).
-
Set the detector gain and offset to levels that provide a good signal without saturation.
3. Image Acquisition:
-
Locate a field of view containing your this compound-labeled sample.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination.
-
Use a constant exposure time and frame rate throughout the acquisition.
4. Data Analysis:
-
For each image in the time series, measure the mean fluorescence intensity of a region of interest (ROI) containing the fluorescent signal.
-
Correct for background fluorescence by subtracting the mean intensity of a background ROI (a region with no sample).
-
Plot the background-corrected fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential function: I(t) = I₀e^(-t/τ), where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the photobleaching lifetime. The inverse of τ gives the photobleaching rate.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.
Caption: Troubleshooting workflow for common this compound signal issues.
Technical Support Center: Lactat-CY5 Uptake in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Lactat-CY5 uptake in primary cell cultures.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, presented in a question-and-answer format.
Issue 1: Low or No this compound Signal
Question: My primary cells show very low or no fluorescence after incubation with this compound. What are the possible causes and solutions?
Answer: Low or no signal is a common issue that can stem from several factors related to cell health, experimental conditions, and the imaging setup.
-
Cell Viability and Health: Primary cells are sensitive to their culture environment. Ensure cells are healthy and metabolically active, as lactate (B86563) uptake is an active process.[1] Consider performing a viability assay to confirm a healthy cell population.[1][2][3][4]
-
This compound Concentration: The optimal concentration of this compound can vary between cell types. Perform a titration experiment to determine the ideal concentration for your specific primary cells. Start with a concentration range and select the one that yields the best signal-to-noise ratio.
-
Incubation Time and Temperature: Lactate transport is influenced by time and temperature. Optimize the incubation time (e.g., testing 15, 30, and 60-minute intervals) and ensure the incubation is performed at 37°C to facilitate active transport.
-
pH of Medium: The pH of the culture medium can affect lactate transporter activity. Ensure the medium is buffered to a physiological pH (typically 7.4).
-
Imaging Settings: Improper microscope or cytometer settings can lead to a weak signal. Ensure the correct laser lines and filters for Cy5 (excitation ~650 nm, emission ~670 nm) are used. Optimize detector gain and laser power, but be mindful of potential phototoxicity.
Issue 2: High Background Fluorescence
Question: I am observing high background fluorescence, making it difficult to distinguish the specific this compound signal. How can I reduce the background?
Answer: High background can obscure the specific signal and is often caused by non-specific binding of the probe or autofluorescence.
-
Inadequate Washing: Residual this compound in the medium will contribute to high background. Increase the number and duration of wash steps with pre-warmed phosphate-buffered saline (PBS) or culture medium after incubation.
-
Excessive this compound Concentration: Using too high a concentration of the probe can lead to non-specific binding. Refer to your titration experiments to use the lowest effective concentration.
-
Cell Debris: Dead cells and debris can non-specifically bind fluorescent dyes. Ensure you are working with a healthy cell culture and consider using a viability dye to exclude dead cells from your analysis.
-
Autofluorescence: Some primary cells exhibit natural autofluorescence. To mitigate this, include an unstained control sample to measure the baseline autofluorescence and subtract it from the this compound signal. Using a far-red dye like Cy5 already helps to minimize autofluorescence compared to dyes in the blue or green spectrum.
Issue 3: Cell Viability is Compromised After Staining
Question: My primary cells appear stressed or are dying after the this compound staining procedure. What could be the cause?
Answer: Maintaining cell health is crucial for meaningful results. Several factors in the staining protocol can induce cytotoxicity.
-
Phototoxicity: Prolonged exposure to high-intensity excitation light can generate reactive oxygen species, leading to cellular damage. Minimize light exposure by using the lowest possible laser power and shortest exposure time needed for image acquisition.
-
This compound Concentration: High concentrations of the fluorescent probe may be toxic to some primary cell types. Use the lowest concentration that provides a good signal.
-
Handling and Washing Steps: Primary cells can be sensitive to excessive handling. Be gentle during washing and media changes to avoid detaching or damaging the cells.
-
Contamination: Ensure all reagents and equipment are sterile to prevent contamination, which can compromise cell health.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound uptake in primary cells? A1: this compound, as a lactate analog, is primarily taken up by cells via monocarboxylate transporters (MCTs). These transporters facilitate the movement of lactate across the cell membrane. The expression and activity of MCTs can vary between different primary cell types and can be influenced by the metabolic state of the cells.
Q2: How can I confirm that the signal I'm seeing is due to specific transporter-mediated uptake? A2: To confirm specific uptake, you can use a competitive inhibitor of MCTs. Pre-incubate the cells with a known MCT inhibitor (e.g., AR-C155858 or alpha-cyano-4-hydroxycinnamate) before adding this compound. A significant reduction in the fluorescent signal in the presence of the inhibitor would indicate that the uptake is transporter-mediated.
Q3: Can I use this compound for flow cytometry? A3: Yes, this compound can be used for flow cytometry to quantify lactate uptake in single cells. Ensure proper compensation controls are in place if performing multicolor experiments. It is also important to include unstained and viability-stained controls.
Q4: How should I store this compound? A4: For optimal performance, store the this compound stock solution protected from light, and follow the manufacturer's recommendations for storage temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table provides an example of how to structure quantitative data from a this compound uptake optimization experiment. The values are hypothetical and should be determined empirically for your specific cell type and experimental conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| This compound Conc. | 1 µM | 5 µM | 10 µM | 5 µM |
| Incubation Time | 30 min | 30 min | 30 min | 60 min |
| Temperature | 37°C | 37°C | 37°C | 37°C |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Mean Fluorescence | 150 | 800 | 1200 | 1100 |
| Cell Viability | 98% | 95% | 85% | 92% |
Experimental Protocols
General Protocol for this compound Staining of Primary Cells for Fluorescence Microscopy
This protocol is a general guideline and should be optimized for your specific primary cell type and experimental setup.
-
Cell Preparation:
-
Plate primary cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Ensure the cells are healthy and in a logarithmic growth phase.
-
-
Preparation of Staining Solution:
-
Warm the this compound stock solution to room temperature.
-
Dilute the this compound stock solution in a pre-warmed, serum-free culture medium to the desired final concentration (start with a range of 1-10 µM).
-
-
Staining:
-
Aspirate the existing culture medium from the cells.
-
Gently add the this compound staining solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 15-60 minutes). Protect from light.
-
-
Washing:
-
To reduce background fluorescence, aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS or culture medium. Be gentle to avoid dislodging the cells.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for Cy5 (Excitation/Emission: ~650 nm / ~670 nm).
-
Minimize light exposure to prevent phototoxicity.
-
Visualizations
Caption: Experimental workflow for this compound uptake assay.
Caption: Simplified diagram of this compound cellular uptake.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Fluorescent Lactate Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using fluorescent lactate (B86563) sensors.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is very low or completely absent. What are the possible causes and solutions?
A weak or absent signal can stem from several factors, ranging from incorrect instrument settings to issues with the sensor itself.[1][2]
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope or plate reader match the spectral properties of your specific lactate sensor.[1]
-
Low Sensor Expression: If using a genetically encoded sensor, low expression levels in your cells will result in a weak signal. Consider using a stronger promoter or optimizing your transfection/transduction protocol.[2]
-
Suboptimal Gain/Exposure: Increase the detector gain or exposure time. However, be mindful that excessively high settings can increase background noise and photobleaching.[1][3]
-
Incorrect Buffer Composition: For extracellular sensors, ensure the buffer composition, particularly the concentration of ions like Ca²⁺, is appropriate for your sensor, as some sensors require specific ion concentrations to function correctly.[4][5]
-
Sample Dilution: If measuring lactate in a sample, it's possible the concentration is below the sensor's detection limit. Conversely, an extremely high concentration can sometimes cause signal quenching.
Q2: The fluorescence signal fades rapidly during imaging. What is happening and how can I prevent it?
This phenomenon is known as photobleaching, the photochemical destruction of a fluorophore upon exposure to light.[6][7] It is a common issue in fluorescence microscopy, especially during time-lapse imaging.
To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a usable signal.
-
Decrease Exposure Time: Minimize the duration of light exposure for each image acquisition.
-
Use More Photostable Sensors: If possible, choose a sensor variant known for higher photostability.
-
Use Anti-Fade Reagents: For fixed samples, use a mounting medium containing an anti-fade agent.[2]
Q3: I am observing changes in fluorescence that don't seem to correlate with lactate levels. What could be the cause?
A common confounding factor for many fluorescent biosensors is their sensitivity to pH.[8][9]
-
pH Sensitivity: Many genetically encoded lactate sensors are sensitive to pH changes within the physiological range.[8] A decrease in pH can often mimic a change in lactate concentration.
-
Control Experiments: It is crucial to perform control experiments to distinguish a true lactate-dependent response from a pH-induced artifact. This can be done by:
Q4: How do I choose the right lactate sensor for my experiment?
The choice of sensor depends on several factors:
-
Location of Measurement: Do you need to measure intracellular or extracellular lactate? Sensors are specifically designed for different cellular compartments (e.g., eLACCO2.1 for extracellular, R-iLACCO1 for intracellular).[11]
-
Lactate Concentration Range: Different sensors have different binding affinities (Kd). Choose a sensor with a Kd that is close to the expected lactate concentration in your experimental system for the best dynamic range.[10][12]
-
Instrumentation: Consider the excitation and emission spectra of the sensor and ensure they are compatible with your available light sources and detectors.
-
Multiplexing: If you plan to image other fluorescent markers simultaneously, choose a lactate sensor with a distinct color (e.g., a red fluorescent sensor like R-iLACCO1) to minimize spectral overlap.[11][13]
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background can obscure the specific signal from the lactate sensor, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Use a media with low background fluorescence (e.g., phenol (B47542) red-free media). For fixed cells, photobleaching the background before imaging can sometimes help.[14] |
| Reagent Impurities | Ensure all buffers and media are made with high-purity water and reagents.[1] |
| Non-specific Binding | If using a sensor that requires labeling, ensure adequate washing steps to remove unbound fluorophores. |
| Incorrect Plate Type | For plate reader assays, use black-walled, clear-bottom plates to reduce stray light and well-to-well crosstalk.[1] |
Problem 2: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. Use consistent pipetting techniques, especially for multi-channel pipettes.[1] |
| Evaporation | Use plate seals for long incubations. Avoid using the outer wells of a microplate, which are more prone to evaporation.[1] |
| Cell Health and Density | Ensure consistent cell seeding density and monitor cell health, as metabolic states can vary with confluency and stress. |
| Temperature and pH Fluctuations | Maintain stable temperature and pH conditions throughout the experiment, as both can affect sensor performance and cell metabolism.[12] |
Quantitative Data Summary
The table below summarizes key properties of several common fluorescent lactate sensors.
| Sensor | Type | Excitation Max (nm) | Emission Max (nm) | Affinity (Kd) | ΔF/F₀ (in vitro) | Notes |
| iLACCO1 | Intracellular (Green) | 493 | 510 | 361 µM | 30 | Highly sensitive to pH.[8] |
| FiLa | Intracellular (Ratiometric) | 425 / 490 | 514 | ~130 µM | ~1500% (ratiometric change) | Ratiometric imaging can correct for some artifacts.[10] |
| LaconicSF | Extracellular (Green) | 480 | 515 | 100 µM | 1.6 | Lower sensitivity to pH changes compared to iLACCO1.[9] |
| eLACCO2.1 | Extracellular (Green) | 494 | 512 | ~3.9 mM | ~4 | Optimized for membrane localization.[4][11] |
| R-iLACCO1 | Intracellular (Red) | ~560 | ~580 | - | - | Enables multiplexing with green fluorescent sensors.[11] |
| FILLac₁₀N₀C | In vitro (FRET) | 430 (donor) | 550 (acceptor) | 6.33 µM | 33.47% (ratio change) | High specificity for L-lactate (B1674914) over D-lactate.[12] |
Experimental Protocols
Protocol 1: Calibration of a Genetically Encoded Lactate Sensor in Live Cells
This protocol describes how to generate a lactate dose-response curve in cells expressing a genetically encoded lactate sensor.
Materials:
-
HEK293 cells (or other cell line of interest) expressing the lactate sensor.
-
Culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS).
-
Digitonin (B1670571) or a similar permeabilizing agent.
-
L-Lactate stock solution (e.g., 1 M sodium L-lactate).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture: Plate the sensor-expressing cells in a suitable imaging dish or multi-well plate and grow to the desired confluency.
-
Permeabilization: Wash the cells once with PBS. Prepare a permeabilization buffer by adding a low concentration of digitonin (e.g., 20-50 µM) to an intracellular-like buffer. Incubate the cells with this buffer for 5-10 minutes to allow the cell membrane to become permeable to small molecules like lactate.
-
Baseline Measurement: Acquire a baseline fluorescence image or reading (F_min) in the permeabilization buffer without added lactate.
-
Lactate Titration: Prepare a series of lactate dilutions in the permeabilization buffer. Add increasing concentrations of L-lactate to the cells, acquiring a fluorescence reading at each concentration. Allow the signal to stabilize (typically 1-2 minutes) before each measurement.
-
Saturation Measurement: Add a saturating concentration of L-lactate (e.g., 10-20 mM) to obtain the maximum fluorescence signal (F_max).
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each lactate concentration: ΔF = F - F_min.
-
Normalize the data by dividing by the baseline fluorescence: ΔF/F₀ = (F - F_min) / F_min.
-
Plot ΔF/F₀ against the lactate concentration and fit the data to a binding isotherm (e.g., Hill equation) to determine the Kd.
-
Protocol 2: Control Experiment for pH-Induced Artifacts
This protocol outlines how to use a non-responsive control sensor to validate that observed fluorescence changes are due to lactate and not pH shifts.
Materials:
-
Cells expressing the primary lactate sensor.
-
Cells expressing the non-responsive control sensor (e.g., DiLACCO1).
-
Experimental treatment/stimulus (e.g., glucose, metabolic inhibitor).
-
Fluorescence microscope.
Procedure:
-
Parallel Cultures: Culture both cell lines (one with the active sensor, one with the control sensor) under identical conditions.
-
Imaging: Perform your time-lapse imaging experiment on both cell populations.
-
Stimulation: Apply the experimental stimulus to both sets of cells at the same time point during the imaging session.
-
Data Acquisition: Record the fluorescence intensity changes over time for both the active and control sensors.
-
Analysis:
-
Calculate and plot the normalized fluorescence change (ΔF/F₀) for both sensors.
-
A significant fluorescence change in the active sensor, coupled with a minimal or no change in the control sensor, indicates a lactate-specific response.[8][15]
-
If both sensors show a similar fluorescence change, the observed signal is likely a pH artifact.
-
Visualizations
Logical Workflow for Troubleshooting Low Signal
Caption: A decision tree for troubleshooting low fluorescence signal issues.
Experimental Workflow for pH Control
Caption: Workflow for using a control sensor to account for pH artifacts.
Signaling Pathway: Lactate and Cellular pH Relationship
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. A genetically encoded fluorescent biosensor for extracellular l-lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illuminating Lactate in Cells, Mice and Patients’ Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 8. High-Performance Genetically Encoded Green Fluorescent Biosensors for Intracellular l-Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A user-friendly fluorescent biosensor for precise lactate detection and quantification in vitro - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Ultrasensitive sensors reveal the spatiotemporal landscape of lactate metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate biosensors for spectrally and spatially multiplexed fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A bright red fluorescent genetically encoded sensor for lactate imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Lactat-CY5 Specificity for Lactate vs. Pyruvate
Introduction to Lactat-CY5
This compound is a fluorescent probe created by chemically labeling lactate (B86563) with the cyanine (B1664457) dye Cy5[1]. Unlike genetically encoded biosensors that rely on specific protein-ligand interactions, this compound's utility is based on the premise that it mimics natural lactate, allowing for the visualization of its uptake and distribution in living cells[1]. Its specificity is therefore not determined by a selective binding event but rather by the fidelity with which it is recognized by cellular machinery involved in lactate transport and metabolism.
Comparison with Genetically Encoded Lactate Biosensors
To understand the specificity of this compound, it is crucial to differentiate it from genetically encoded fluorescent biosensors. The table below summarizes the key differences in their mechanism and specificity.
| Feature | This compound (Fluorescently Labeled Metabolite) | Genetically Encoded Lactate Biosensors (e.g., Laconic, iLACCO1, FiLa) |
| Detection Principle | Direct visualization of the fluorescently labeled lactate analog. | Conformational change of a lactate-binding protein upon lactate binding, leading to a change in fluorescence (e.g., FRET or single fluorophore intensity). |
| Specificity Basis | Relies on recognition by lactate transporters (e.g., Monocarboxylate Transporters - MCTs) and metabolic enzymes. Specificity is inferred from its ability to compete with and mimic endogenous lactate. | High specificity is conferred by the lactate-binding domain of a protein (e.g., LldR) that selectively binds L-lactate (B1674914) over other metabolites, including pyruvate (B1213749).[2][3] |
| Versus Pyruvate | Specificity against pyruvate depends on the relative affinity of transporters and enzymes for lactate versus pyruvate. Cross-reactivity is possible if transporters or enzymes recognize both molecules. | Genetically encoded sensors are designed to have high selectivity for lactate with minimal response to pyruvate. For example, the eLACCO1.1 sensor showed negligible fluorescent response to pyruvate even at high concentrations.[4] |
| Mode of Application | Added exogenously to the cell culture medium or administered in vivo. | The genetic construct is introduced into cells, which then express the sensor protein intracellularly. |
| Potential Artifacts | The bulky Cy5 dye may alter the transport kinetics and metabolic fate compared to unlabeled lactate. Phototoxicity and dye degradation are potential concerns. | Overexpression of the sensor protein could potentially buffer intracellular lactate levels. pH sensitivity can be a confounding factor for some sensors. |
Experimental Protocols for Assessing this compound Specificity
The following protocols describe how the specificity of this compound for lactate versus pyruvate can be experimentally determined.
Protocol 1: Competitive Uptake Assay
This experiment aims to determine if the uptake of this compound is mediated by specific lactate transporters and whether it can be competed away by an excess of unlabeled lactate or pyruvate.
Materials:
-
Cultured cells known to express lactate transporters (e.g., cancer cell lines, astrocytes, or myocytes).
-
This compound.
-
Unlabeled L-lactate and pyruvate.
-
Inhibitor of monocarboxylate transporters (MCTs), e.g., α-cyano-4-hydroxycinnamate (CHC).
-
Fluorescence microscope or a flow cytometer.
Procedure:
-
Cell Culture: Plate cells in a suitable format for fluorescence imaging or flow cytometry and grow to a desired confluency.
-
Pre-incubation (Competition):
-
For competition with lactate: Pre-incubate cells with a high concentration of unlabeled L-lactate (e.g., 10-100 fold molar excess to this compound) for 15-30 minutes.
-
For competition with pyruvate: Pre-incubate cells with a high concentration of unlabeled pyruvate for 15-30 minutes.
-
For transporter inhibition: Pre-incubate cells with an MCT inhibitor (e.g., CHC) at an effective concentration.
-
Control group: Incubate cells with culture medium alone.
-
-
This compound Incubation: Add this compound to all wells at a final concentration suitable for detection and incubate for a defined period (e.g., 30-60 minutes).
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging and Quantification:
-
Microscopy: Acquire fluorescent images of the cells. Quantify the intracellular fluorescence intensity.
-
Flow Cytometry: Harvest the cells and analyze the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity in the control group with the groups pre-incubated with excess lactate, pyruvate, or the MCT inhibitor. A significant reduction in fluorescence in the presence of excess lactate and the MCT inhibitor would indicate specific, transporter-mediated uptake. A smaller or no reduction with pyruvate would suggest specificity for lactate over pyruvate at the transport level.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Specificity Testing
Caption: Workflow for assessing this compound uptake specificity.
Diagram 2: Lactate and Pyruvate Transport and Metabolism
Caption: Cellular transport and metabolism of lactate and pyruvate.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Performance Genetically Encoded Green Fluorescent Biosensors for Intracellular l-Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Fluorescent l-Lactate Biosensor Based on an l-Lactate-Specific Transcription Regulator and Förster Resonance Energy Transfer | MDPI [mdpi.com]
- 4. A genetically encoded fluorescent biosensor for extracellular l-lactate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lactate Sensing Technologies: Fluorescent Probes vs. Electrochemical Biosensors
For researchers, scientists, and drug development professionals, the accurate measurement of lactate (B86563) is crucial for understanding cellular metabolism, disease pathology, and treatment efficacy. This guide provides an objective comparison between two prominent lactate sensing technologies: fluorescent probes, represented by Cy5-labeled lactate, and the widely established electrochemical lactate sensors. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to equip you with the necessary information to select the most suitable technology for your research needs.
While specific quantitative performance data for the commercially available "Lactat-CY5" is not extensively published, this guide synthesizes available information on Cy5 as a fluorescent label and data from other fluorescent lactate probes to provide a representative comparison against various electrochemical lactate sensors.
At a Glance: Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of fluorescent lactate probes and a range of electrochemical lactate sensors based on published research.
| Performance Metric | Fluorescent Lactate Probes (Cy5-based) | Electrochemical Lactate Sensors |
| Sensitivity | High (detects low concentrations) | Varies widely (from µA/mM to mA/mM)[1] |
| Detection Limit | Typically in the low micromolar (µM) to nanomolar (nM) range | Can range from nanomolar (nM) to micromolar (µM)[1] |
| Linear Range | Often narrower, suitable for specific concentration ranges | Broad and tunable, from µM to high mM ranges[1][2] |
| Response Time | Can be very fast (seconds to minutes) for cellular uptake and binding | Typically fast, ranging from a few seconds to under a minute[1] |
| Specificity | Generally high due to specific binding interactions | High, conferred by the specificity of the immobilized enzyme (e.g., lactate oxidase) |
| Application | Primarily for intracellular lactate localization and imaging | Continuous, real-time monitoring in various biological fluids (blood, sweat, cell culture media) |
| Quantification | Semi-quantitative to quantitative with calibration | Highly quantitative |
Signaling Pathways and Experimental Workflows
Fluorescent Lactate Probe (this compound)
Fluorescent lactate probes like this compound are designed for the visualization and localization of lactate within living cells. The underlying principle involves a lactate analog conjugated to a fluorescent dye, such as Cyanine5 (Cy5). When introduced to a biological sample, the probe is taken up by cells, and its fluorescence allows for the tracking of lactate distribution.
Electrochemical Lactate Sensor
Electrochemical lactate sensors are the most common type of lactate biosensor. They typically employ an enzyme, such as lactate oxidase (LOx), immobilized on an electrode surface. The enzyme catalyzes the oxidation of lactate, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically detected at the electrode, generating a current that is directly proportional to the lactate concentration.
Detailed Experimental Protocols
Protocol for Cellular Localization of Lactate using a Fluorescent Probe (Representative)
This protocol provides a general framework for using a Cy5-labeled lactate probe to visualize lactate in cultured cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound probe
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the this compound containing medium to the cells.
-
Incubation: Incubate the cells with the probe for a predetermined period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator, protected from light.
-
Washing: After incubation, gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately image the cells using a fluorescence microscope equipped with a Cy5 filter set.
-
Image Analysis: Analyze the captured images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the lactate probe.
Protocol for Amperometric Detection of Lactate using an Electrochemical Sensor (Representative)
This protocol outlines the general steps for measuring lactate concentration in a liquid sample using a typical amperometric lactate biosensor.
Materials:
-
Amperometric lactate biosensor (working, reference, and counter electrodes)
-
Potentiostat
-
Electrochemical cell
-
Phosphate buffer solution (PBS, pH 7.4)
-
Lactate standard solutions of known concentrations
-
Sample for analysis (e.g., cell culture supernatant, diluted serum)
Procedure:
-
Sensor Preparation and Conditioning:
-
Connect the working, reference, and counter electrodes to the potentiostat.
-
Place the electrodes in the electrochemical cell containing a known volume of PBS.
-
Apply a constant working potential (e.g., +0.6 V vs. Ag/AgCl) and allow the baseline current to stabilize. This may take several minutes.
-
-
Calibration:
-
Once a stable baseline is achieved, add a known volume of a lactate standard solution to the PBS in the electrochemical cell to achieve a specific final concentration.
-
Record the steady-state current response. The current will increase as the lactate is oxidized.
-
Repeat this step with several different lactate concentrations to generate a calibration curve (current vs. lactate concentration). The curve should be linear within the sensor's detection range.
-
-
Sample Measurement:
-
After calibration, replace the solution in the electrochemical cell with the sample to be analyzed (or add the sample directly to the buffer).
-
Record the steady-state current response.
-
-
Data Analysis:
-
Using the calibration curve generated in step 2, determine the lactate concentration in the sample corresponding to the measured current.
-
It is important to run appropriate controls and blanks to ensure the accuracy of the measurements.
-
Conclusion: Choosing the Right Tool for the Job
The choice between a fluorescent lactate probe and an electrochemical lactate sensor ultimately depends on the specific research question and experimental setup.
This compound and similar fluorescent probes are invaluable tools for visualizing the spatial distribution of lactate within cells and tissues . They provide qualitative and semi-quantitative data on lactate localization, which is crucial for understanding metabolic heterogeneity and lactate shuttling.
Electrochemical lactate sensors , on the other hand, excel at providing real-time, quantitative measurements of lactate concentration in bulk solutions . Their robustness, wide dynamic range, and ease of use make them the gold standard for applications requiring continuous monitoring of lactate levels, such as in bioprocesses, clinical diagnostics, and physiological studies.
For a comprehensive understanding of lactate dynamics, a combination of both technologies can be a powerful approach, with fluorescent probes revealing the "where" and electrochemical sensors quantifying the "how much."
References
Cross-Validation of Lactat-CY5 with Mass Spectrometry for Cellular Lactate Analysis
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of two distinct methodologies for the analysis of cellular lactate (B86563): the fluorescent probe Lactat-CY5 and liquid chromatography-mass spectrometry (LC-MS). The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the capabilities and limitations of each technique, supported by experimental protocols and comparative data. This document will enable informed decisions when selecting the appropriate method for specific research questions related to lactate metabolism.
Introduction to Lactate Analysis Techniques
Lactate, once considered merely a metabolic byproduct of glycolysis, is now recognized as a key signaling molecule in various physiological and pathological processes, including cancer metabolism, immune response, and neurological function.[1][2][3] The "Warburg effect," describing the preference of cancer cells for aerobic glycolysis leading to increased lactate production, highlights the importance of accurately measuring lactate levels in biological systems.[4][5][6]
This compound is a fluorescent probe designed for the visualization and localization of lactate within living cells.[4] It consists of a lactate moiety recognized by cellular machinery, conjugated to a Cy5 fluorophore, a far-red fluorescent dye.[4] This allows for real-time imaging of lactate distribution and dynamics in a cellular context.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that separates chemical compounds followed by their detection based on mass-to-charge ratio.[7][8] LC-MS/MS, a tandem approach, offers high sensitivity and specificity for the absolute quantification of metabolites like lactate in complex biological samples, including cell lysates and culture media.[7][8]
This guide will explore a cross-validation workflow to compare the qualitative and semi-quantitative data from this compound with the quantitative results from LC-MS.
Comparative Analysis: this compound vs. LC-MS
The choice between this compound and LC-MS for lactate analysis depends heavily on the specific experimental goals. This compound excels in providing spatial and temporal information on lactate distribution within intact cells, while LC-MS is the gold standard for accurate and precise quantification.
| Feature | This compound (Fluorescent Probe) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Fluorescence imaging of lactate distribution in living cells. | Separation and mass-based detection for absolute quantification. |
| Sample Type | Live cells for imaging. | Cell lysates, culture supernatant, tissues. |
| Data Output | Qualitative/Semi-quantitative (fluorescence intensity). | Quantitative (absolute concentration). |
| Spatial Resolution | High (subcellular localization). | Low (bulk measurement from homogenized sample). |
| Temporal Resolution | High (real-time imaging of dynamic changes). | Low (endpoint measurement). |
| Sensitivity | Dependent on probe concentration and imaging setup. | High, capable of detecting low micromolar concentrations.[9] |
| Specificity | Dependent on the probe's selectivity for lactate. | Very high, based on mass-to-charge ratio and fragmentation patterns. |
| Throughput | Moderate (imaging of multiple fields of view). | High (with autosampler). |
| Instrumentation | Fluorescence microscope. | LC-MS/MS system. |
| Advantages | - Real-time analysis in living cells- Provides spatial context- Relatively simple workflow | - Gold standard for quantification- High specificity and sensitivity- High throughput capabilities |
| Limitations | - Indirect measurement of concentration- Potential for phototoxicity and photobleaching- Probe delivery and calibration can be challenging | - Destructive to the sample- Provides no spatial information- Requires expensive instrumentation and expertise |
Experimental Protocols
A robust cross-validation study requires parallel experiments on the same cell population. Below are detailed methodologies for lactate analysis using both this compound and LC-MS.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in appropriate vessels for both microscopy and LC-MS analysis (e.g., glass-bottom dishes for imaging, 6-well plates for lysate collection).
-
Treatment: Treat cells with a modulator of lactate production, such as a glycolysis inhibitor (e.g., 2-deoxy-D-glucose) or a stimulator (e.g., under hypoxic conditions) to generate a range of lactate concentrations. Include an untreated control group.
This compound Staining and Imaging Protocol
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Staining: On the day of the experiment, dilute the this compound stock solution to the desired working concentration in pre-warmed cell culture medium.
-
Cell Incubation: Remove the culture medium from the cells and replace it with the this compound staining solution. Incubate the cells for the recommended time and temperature, protected from light.
-
Washing: After incubation, wash the cells with fresh, pre-warmed culture medium to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the Cy5 fluorophore (Excitation/Emission ~650/670 nm).
-
Image Analysis: Quantify the mean fluorescence intensity per cell or within defined regions of interest using image analysis software (e.g., ImageJ).
LC-MS/MS Protocol for Lactate Quantification
-
Sample Collection:
-
Cell Lysate: After the treatment period, place the culture plates on ice. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) to each well. Scrape the cells and collect the cell suspension.
-
Culture Supernatant: Collect the cell culture medium from each well.
-
-
Sample Preparation:
-
Protein Precipitation: For both lysate and supernatant samples, precipitate proteins by centrifugation at high speed (e.g., 14,000 rpm) at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dilution: Dilute the supernatant as needed with an appropriate solvent (e.g., water with 0.1% acetic acid) to bring the lactate concentration within the linear range of the LC-MS/MS method.[8][10]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared samples onto a liquid chromatography system. A common approach for lactate is using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in negative ion mode. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-product ion transitions for lactate.
-
-
Data Analysis:
-
Quantification: Generate a standard curve using known concentrations of a lactate standard. Determine the absolute concentration of lactate in the samples by comparing their peak areas to the standard curve.
-
Normalization: Normalize the lactate concentration in cell lysates to the total protein content or cell number.
-
Visualizing the Experimental Workflow and Biological Context
To better understand the experimental design and the biological pathways involved, the following diagrams have been generated using the DOT language.
References
- 1. Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival [imrpress.com]
- 2. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
- 3. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
A Head-to-Head Comparison: Lactat-CY5 and FRET-Based Lactate Sensors
For researchers, scientists, and drug development professionals navigating the landscape of intracellular lactate (B86563) detection, the choice of sensor is paramount to achieving accurate and reliable data. This guide provides an objective comparison of two distinct fluorescent lactate indicators: the novel Lactat-CY5 probe and the well-established class of FRET-based genetically encoded sensors.
Introduction to the Contenders
This compound is a fluorescent probe where the lactate molecule is directly conjugated to a Cyanine 5 (Cy5) dye.[1] This design suggests its primary application is for visualizing the localization and uptake of lactate within living cells.[1] Cy5 dyes are renowned for their high molar extinction coefficient, fluorescence stability, and emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[2]
FRET-based lactate sensors , such as the widely used Laconic, are genetically encoded biosensors.[3][4] These sensors consist of a lactate-binding protein domain sandwiched between two fluorescent proteins that form a Förster Resonance Energy Transfer (FRET) pair.[3][4] Upon lactate binding, a conformational change in the protein alters the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency, which can be measured as a ratiometric change in fluorescence intensity.[3][4]
Quantitative Performance: A Data-Driven Comparison
Due to the novelty of this compound, direct quantitative performance data as a lactate concentration sensor is not yet available in the public domain. Its primary described use is for cellular localization.[1] Therefore, this comparison presents the established quantitative data for a representative FRET-based sensor, Laconic, to provide a benchmark for performance.
| Parameter | FRET-Based Sensor (Laconic) | This compound (Inferred) |
| Sensing Mechanism | Genetically encoded, ratiometric FRET | Direct fluorescence of Cy5-labeled lactate |
| Dynamic Range | 1 µM to 10 mM lactate[3][4] | Not yet established for concentration sensing |
| Affinity (Kd) | Biphasic: 8 ± 2 µM and 830 ± 160 µM[3][5] | Not applicable in its current described use |
| Specificity | High; not affected by glucose, pyruvate, acetate, and other key metabolites at physiological concentrations[3][4] | Potentially high, but intracellular metabolism of lactate could affect the signal |
| Response Time | Rapid, enabling dynamic live-cell imaging[3] | Likely dependent on cellular uptake and transport rates |
| Photostability | Good, with ratiometric imaging correcting for photobleaching[4] | Cy5 is known for good photostability[2] |
| Cellular Expression | Requires genetic transfection or transduction | Delivered exogenously |
| Signal Type | Ratiometric change in fluorescence intensity | Fluorescence intensity of a single dye |
Advantages and Disadvantages at a Glance
This compound: Potential Advantages and Current Limitations
Potential Advantages:
-
Simplicity of Use: As a chemical probe, it does not require genetic modification of the target cells.
-
High Brightness and Photostability: The inherent properties of the Cy5 dye suggest a strong and stable signal.[2]
-
Far-Red Emission: Cy5's emission profile is ideal for minimizing background autofluorescence in biological samples.[2]
-
Direct Visualization of Uptake: It allows for the direct tracking of lactate's entry and localization within cells.
Current Limitations:
-
Lack of Quantitative Data: There is no published data on its performance as a concentration sensor.
-
Metabolic Alteration: Once inside the cell, the this compound probe could be metabolized, which would alter its localization and signal, potentially confounding the interpretation of results.
-
Indirect Measurement of Intracellular Concentration: The signal intensity would be related to the amount of probe taken up by the cell, which may not directly correlate with the endogenous intracellular lactate concentration.
FRET-Based Sensors: Proven Performance with Technical Considerations
Advantages:
-
Quantitative Measurement: Enables the quantification of intracellular lactate concentrations over a wide dynamic range.[3][4]
-
High Specificity: The protein-based recognition element provides excellent specificity for lactate.[3][4]
-
Dynamic, Real-Time Imaging: Allows for the monitoring of changes in lactate levels in real-time in living cells.[3]
-
Ratiometric Imaging: The FRET signal is inherently ratiometric, which corrects for variations in sensor expression levels, cell path length, and photobleaching.[4]
-
Targetable to Specific Organelles: As they are genetically encoded, they can be targeted to specific subcellular compartments.
Disadvantages:
-
Requires Genetic Manipulation: Cells must be transfected or transduced to express the sensor.
-
Lower Signal-to-Noise Ratio: FRET signals can sometimes have a lower signal-to-noise ratio compared to single-fluorophore probes.
-
Potential for Cellular Perturbation: Overexpression of the sensor protein could potentially buffer intracellular lactate or have other unforeseen effects on cell physiology.
Experimental Protocols: A Methodological Overview
Experimental Workflow for FRET-Based Lactate Sensing (e.g., Laconic)
This protocol outlines the key steps for imaging intracellular lactate using a genetically encoded FRET-based sensor.
Detailed Methodologies:
-
Cell Culture and Transfection: Plate cells on a glass-bottom dish suitable for microscopy. Transfect cells with the FRET-based lactate sensor plasmid using a suitable transfection reagent. Allow 24-48 hours for sensor expression.
-
Microscopy Setup: Use an inverted fluorescence microscope equipped with a high-sensitivity camera and filter sets for the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores. Maintain cells in an appropriate buffer at 37°C.
-
Image Acquisition: Acquire images sequentially through the donor and acceptor channels. For Laconic, which uses mTFP (a CFP variant) and Venus (a YFP variant), typical excitation/emission wavelengths would be ~430nm/480nm for the donor and ~430nm/535nm for the acceptor (capturing FRET).
-
Data Analysis: After background subtraction, generate a ratiometric image by dividing the acceptor channel image by the donor channel image on a pixel-by-pixel basis. Changes in this ratio over time or in response to stimuli reflect changes in intracellular lactate concentration.
Hypothetical Experimental Workflow for this compound
This protocol outlines a potential workflow for using this compound to visualize lactate uptake.
Detailed Methodologies:
-
Cell Culture and Staining: Plate cells on a glass-bottom dish. Prepare a working solution of this compound in a suitable cell culture medium. Incubate the cells with the this compound solution for a designated period to allow for cellular uptake.
-
Washing: Gently wash the cells with fresh medium or buffer to remove any extracellular probe that has not been taken up.
-
Microscopy and Image Acquisition: Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., excitation ~650nm, emission ~670nm).
-
Data Analysis: Analyze the acquired images to determine the subcellular localization of the Cy5 signal. The intensity of the fluorescence can be quantified to provide a relative measure of lactate uptake.
Signaling and Sensing Pathways
The fundamental mechanisms of lactate detection differ significantly between these two sensor types.
Conclusion and Future Outlook
This compound and FRET-based sensors represent two distinct and complementary approaches to studying lactate in biological systems.
FRET-based sensors like Laconic are the current gold standard for quantitative, real-time measurement of intracellular lactate concentrations. Their high specificity and the ratiometric nature of their signal make them powerful tools for dissecting the dynamics of lactate metabolism.
This compound, in its current form, is positioned as a tool for visualizing the uptake and localization of lactate. Its simplicity of use and favorable spectral properties are significant advantages. However, for it to be considered a direct competitor to FRET-based sensors for quantitative applications, further development and characterization would be required to establish a clear relationship between its fluorescence signal and the endogenous lactate concentration, and to understand the impact of its metabolism on the signal.
For researchers aiming to quantify dynamic changes in intracellular lactate levels, FRET-based sensors are the more appropriate choice. For studies focused on the pathways of lactate transport and its accumulation in specific cellular regions, this compound presents a promising new tool. The continued development of both genetically encoded and chemical probes will undoubtedly provide an increasingly sophisticated toolkit for unraveling the complex roles of lactate in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Genetically Encoded FRET Lactate Sensor and Its Use To Detect the Warburg Effect in Single Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Genetically Encoded FRET Lactate Sensor and Its Use To Detect the Warburg Effect in Single Cancer Cells | PLOS One [journals.plos.org]
- 5. A Genetically Encoded FRET Lactate Sensor and Its Use To Detect the Warburg Effect in Single Cancer Cells | PLOS One [journals.plos.org]
Assessing In Vivo Lactate Dynamics: A Comparative Guide to Real-Time Monitoring Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current technologies for the in vivo assessment of lactate (B86563), a key metabolite in cellular metabolism and a critical biomarker in various physiological and pathological states. While interest exists in fluorescently labeled molecules like Lactat-CY5 for their potential in direct imaging, the current scientific literature lacks published in vivo studies, quantitative performance data, and established experimental protocols for this specific probe. Therefore, this guide will focus on well-documented and validated alternative methods that provide robust and accurate measurements of lactate dynamics in real-time.
We will objectively compare the performance of two major classes of lactate sensors: genetically encoded fluorescent biosensors and electrochemical biosensors, with supporting data from peer-reviewed studies. This guide aims to equip researchers with the necessary information to select the most appropriate tool for their in vivo research needs.
Comparison of In Vivo Lactate Monitoring Technologies
The choice of an appropriate in vivo lactate monitoring technology depends on the specific requirements of the research question, including the desired spatial and temporal resolution, the target tissue or fluid, and the need for continuous monitoring. Below is a summary of the key performance characteristics of the leading alternative technologies.
| Technology Class | Specific Probe/Sensor | Principle of Operation | Dynamic Range | Response Time | In Vivo Application | Key Advantages | Key Limitations |
| Genetically Encoded Fluorescent Biosensors | R-eLACCO2.1[1][2][3] | Red fluorescent protein-based, single-wavelength intensity metric | Kd ~1.2 mM | Seconds to minutes | Extracellular lactate imaging in the brain of awake mice[1][3] | High spatial resolution, cell-type specific expression, enables multiplexed imaging.[1][2][3] | Requires genetic modification, potential for phototoxicity with long-term imaging. |
| FiLa-Red[4] | Red fluorescent protein-based, single-wavelength intensity metric | Kd ~460 µM | Not specified in vivo | Not explicitly detailed in provided abstracts | High fluorescence change (730%), suitable for multiplexed imaging.[4] | In vivo performance and protocol not fully detailed in provided abstracts. | |
| Green Lindoblum[5] | Green fluorescent protein-based, single-wavelength intensity metric | EC50 ~30 µM | Seconds to minutes | Live cell imaging, potential for in vivo use[5] | High sensitivity for low lactate concentrations.[5] | Potential for puncta formation in mammalian cells, dimmer fluorescence.[5] | |
| Electrochemical Biosensors | Microneedle-Based Sensors | Amperometric detection of H₂O₂ produced by lactate oxidase | 1-50 mM (in sweat) | < 55 seconds (in sweat) | Continuous monitoring of lactate in interstitial fluid and sweat | Minimally invasive, continuous real-time monitoring, wearable format. | Potential for biofouling, signal drift over long-term use. |
| Implantable Biosensors | Amperometric or potentiometric detection | Variable (e.g., 0.1-30 mM) | Seconds to minutes | Continuous monitoring in tissue, blood | Direct measurement in deep tissues, high temporal resolution | Invasive, potential for inflammatory response and biofouling |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in vivo lactate monitoring. Below are representative protocols for the key technologies discussed.
Genetically Encoded Fluorescent Biosensor Imaging (Example: R-eLACCO2.1)
Objective: To visualize extracellular lactate dynamics in the brain of an awake, behaving mouse.
Methodology:
-
Vector Production and Viral Injection:
-
An adeno-associated virus (AAV) vector carrying the R-eLACCO2.1 gene under a neuron-specific promoter (e.g., hSyn) is produced.
-
The AAV is stereotactically injected into the brain region of interest in the mouse.
-
Allow several weeks for robust and stable expression of the biosensor.
-
-
Cranial Window Implantation:
-
A chronic cranial window is implanted over the injection site to provide optical access to the brain.
-
-
Two-Photon Microscopy:
-
The mouse is head-fixed under a two-photon microscope.
-
The R-eLACCO2.1 biosensor is excited using a laser tuned to the appropriate wavelength (e.g., ~1100 nm).
-
Emitted fluorescence is collected through a red channel.
-
-
Data Acquisition and Analysis:
-
Time-lapse images are acquired during baseline conditions and in response to stimuli (e.g., sensory stimulation, pharmacological intervention).
-
Changes in fluorescence intensity (ΔF/F) are calculated to represent relative changes in extracellular lactate concentration.
-
Electrochemical Microneedle-Based Lactate Monitoring
Objective: To continuously monitor lactate levels in the interstitial fluid of a human subject.
Methodology:
-
Sensor Fabrication:
-
A microneedle array is coated with a multi-layer sensing element. This typically includes a Prussian blue layer as a catalyst, an immobilized lactate oxidase enzyme layer, and an outer diffusion-limiting membrane to control the linear range.
-
-
Sensor Application:
-
The skin at the application site (e.g., forearm) is cleaned.
-
The microneedle patch is applied to the skin, allowing the microneedles to penetrate the epidermis and reach the interstitial fluid.
-
-
Data Acquisition:
-
The sensor is connected to a portable potentiostat that applies a constant potential.
-
The resulting current, which is proportional to the hydrogen peroxide concentration generated by the enzymatic reaction with lactate, is recorded continuously.
-
-
Calibration and Data Analysis:
-
The sensor can be calibrated using a one-point or two-point calibration method with known lactate concentrations.
-
The recorded current is converted into lactate concentration values.
-
Data can be correlated with blood lactate measurements, though a physiological lag time between blood and interstitial fluid lactate levels should be considered.
-
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified diagram of lactate metabolism.
Caption: General experimental workflow for in vivo lactate studies.
Caption: Logical relationship of in vivo lactate sensing methods.
References
- 1. A red fluorescent genetically encoded biosensor for in vivo imaging of extracellular L-lactate dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneonline.com [geneonline.com]
- 3. A red fluorescent genetically encoded biosensor for in vivo imaging of extracellular l-lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bright red fluorescent genetically encoded sensor for lactate imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Lactat-CY5: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Lactat-CY5 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The following procedures are based on the individual components, Lactate (B86563) and Cyanine (B1664457) 5 (Cy5) dye, and are intended to offer a conservative approach in the absence of a specific Safety Data Sheet (SDS) for the combined compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
I. Hazard Identification and Waste Classification
Before disposal, it is crucial to understand the potential hazards associated with this compound. This involves considering the properties of both lactic acid and the Cy5 fluorescent dye. Lactic acid is known to be corrosive, while cyanine dyes can be toxic and harmful to aquatic life.[1] Therefore, this compound waste should be treated as hazardous chemical waste.
Key Hazard Considerations:
-
Corrosivity: Due to the lactate component, the waste may be corrosive.
-
Toxicity: Cyanine dyes can be toxic if ingested or absorbed through the skin.
-
Environmental Hazard: Cy5 is very toxic to aquatic life with long-lasting effects.
II. Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn to minimize exposure.
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large spills or aerosol-generating procedures. |
III. Disposal Procedure for Liquid this compound Waste
Liquid waste containing this compound should be collected and disposed of following the steps outlined below. Do not dispose of this waste down the sanitary sewer without prior treatment and approval from your EHS department.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for liquid this compound waste.
-
The container must be made of a material compatible with corrosive and organic waste.
-
Ensure the container is kept closed except when adding waste.
-
-
Neutralization (if permitted by EHS):
-
Due to the acidic nature of lactate, neutralization may be a required pretreatment step.
-
Slowly add a base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the waste container while stirring in a fume hood.
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Adjust the pH to a neutral range (typically between 6.0 and 8.0), as specified by your local wastewater regulations.
-
-
Final Disposal:
-
Once neutralized, the waste should still be treated as hazardous due to the presence of the Cy5 dye.
-
Arrange for a pickup of the hazardous waste container by your institution's EHS department.
-
Some safety data sheets for Cy5 recommend dissolving the material in a combustible solvent and burning it in a chemical incinerator. This should only be performed by a licensed hazardous waste disposal facility.
-
IV. Disposal of Solid Waste Contaminated with this compound
Solid waste, such as contaminated gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.
Procedure for Solid Waste:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a chemically resistant bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contents (e.g., "Solid Waste with this compound").
-
Disposal: Arrange for pickup by your institution's EHS department for incineration or other approved disposal methods.
V. Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Don the appropriate PPE as listed in Section II.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
VI. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lactat-CY5
Researchers and drug development professionals require immediate and precise safety protocols when handling chemical compounds. This document provides essential, step-by-step guidance for the safe handling and disposal of Lactat-CY5, a fluorescent dye conjugate. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE for various stages of handling.
| Stage of Handling | Required Personal Protective Equipment |
| Preparation and Handling of this compound Powder | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Tightly fitting safety goggles. - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a respirator is recommended. - Lab Coat: Standard laboratory coat. |
| Handling of this compound in Solution | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| Accidental Spills | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Tightly fitting safety goggles. - Respiratory Protection: If the spill generates aerosols or is in a poorly ventilated area, a respirator is necessary. - Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
This section outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Receiving and Storage
Upon receiving this compound, inspect the packaging for any signs of damage. The product should be stored under the conditions recommended by the supplier, which is typically at room temperature in the continental US, though this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage instructions. Keep the container tightly sealed in a dry, well-ventilated place.
Preparation of Stock Solutions
When preparing stock solutions from the powdered form of this compound, it is imperative to work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any airborne particles.
Experimental Protocol for Solution Preparation:
-
Gather Materials: Ensure all necessary equipment, including vials, pipettes, and the appropriate solvent, are readily available.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Dissolving: Add the appropriate solvent to the powder and mix gently until fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution as recommended, protected from light to prevent photobleaching.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety. As a cyanine (B1664457) dye, specific disposal procedures should be followed.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour cyanine dye solutions down the drain.
Disposal Procedure:
All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the collection and disposal of chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Spill Management:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose: Collect all contaminated materials in a sealed container and dispose of it as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
